Product packaging for Amelparib(Cat. No.:CAS No. 1227156-72-0)

Amelparib

Cat. No.: B605398
CAS No.: 1227156-72-0
M. Wt: 343.4 g/mol
InChI Key: WBBZUHMHBSXBDT-UHFFFAOYSA-N
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Description

AMELPARIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25N3O3 B605398 Amelparib CAS No. 1227156-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227156-72-0

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one

InChI

InChI=1S/C19H25N3O3/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18/h10-11,20H,2-9,12H2,1H3,(H,21,23)

InChI Key

WBBZUHMHBSXBDT-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amelparib;  JPI-289;  JPI 289;  JPI289.

Origin of Product

United States

Foundational & Exploratory

Amelparib and Neuronal Cell Death: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific public domain data on a compound named "Amelparib" is not available, its name suggests a potential role as a PARP (Poly [ADP-ribose] polymerase) inhibitor. This guide provides an in-depth overview of the mechanism of action of PARP inhibitors in preventing neuronal cell death, a pathway of significant interest in the development of therapies for neurodegenerative diseases and acute neuronal injury. The central focus is on the inhibition of PARP-1, a key enzyme in the DNA damage response that, when overactivated, can trigger a specific form of programmed cell death known as parthanatos. This document outlines the signaling cascades, summarizes key quantitative data from studies on representative PARP inhibitors, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows.

Introduction: The Role of PARP-1 in Neuronal Fate

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair.[1][2] In response to DNA strand breaks, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This process is essential for recruiting DNA repair machinery. However, excessive DNA damage, often seen in neurodegenerative conditions and ischemic events, leads to the hyperactivation of PARP-1.[3][4] This overactivation initiates a cascade of events culminating in a form of regulated necrosis termed "parthanatos," which is distinct from apoptosis.[3][5] Parthanatos is a significant contributor to neuronal loss in various neurological disorders.[3][4]

The Parthanatos Cascade: A PARP-1-Dependent Cell Death Pathway

The mechanism of parthanatos involves several key steps that are initiated by the hyperactivation of PARP-1:

  • NAD+ and ATP Depletion: The synthesis of PAR polymers consumes large quantities of NAD+, the substrate for PARP-1.[4] This rapid depletion of cellular NAD+ inhibits glycolysis and mitochondrial respiration, leading to a severe energy crisis and ATP depletion.[4]

  • PAR Polymer-Mediated Signaling: The PAR polymers themselves act as signaling molecules. They can translocate from the nucleus to the mitochondria.[3]

  • AIF Release: At the mitochondria, PAR polymers trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space.[3][6] AIF is a flavoprotein that, under normal conditions, has a role in mitochondrial respiration.[6]

  • Nuclear Translocation and DNA Fragmentation: Once in the cytoplasm, AIF translocates to the nucleus.[6] In the nucleus, AIF, along with its cofactor macrophage migration inhibitory factor (MIF), exhibits nuclease activity, leading to large-scale DNA fragmentation and chromatin condensation, ultimately causing cell death.[5]

This pathway is considered a primary mechanism of neuronal cell death in conditions like stroke, traumatic brain injury, and Parkinson's disease.[1][3]

Quantitative Data on PARP Inhibitor Efficacy

The following tables summarize quantitative data from studies on well-characterized PARP inhibitors, which serve as a proxy for the potential effects of this compound.

Table 1: In Vitro Efficacy of PARP Inhibitors in Neuronal Cell Culture Models

PARP InhibitorNeuronal Cell TypeInsult/ModelIC50 / Effective ConcentrationEndpoint MeasuredReference
PJ34Primary cortical neuronsMNNG-induced excitotoxicity20 µMReduction in LDH release, increased calcein fluorescence[1]
OlaparibMalignant lymphocyte cell linesSpontaneousIC50 = 5 nM (PARP1), 1 nM (PARP2)Growth inhibition, induction of apoptosis/necrosis[7]
DPQMouse neuronal culturesMNNG-induced excitotoxicity10 µMReduction in cell death[8]

Table 2: In Vivo Efficacy of PARP Inhibitors in Animal Models of Neurological Disease

PARP InhibitorAnimal ModelDisease/InjuryDosageEndpoint MeasuredPercent Reduction in Neuronal Death/Infarct VolumeReference
PJ34MouseFocal Cerebral Ischemia (MCAo)10 mg/kgNumber of AIF-positive nuclei45% (cortex), 40% (striatum)[9]

Key Experimental Protocols

Detailed methodologies for assessing the mechanism of action of PARP inhibitors in neuronal cell death are crucial for reproducible research.

Cell Viability and Cytotoxicity Assays
  • Objective: To quantify the extent of neuronal cell death and the protective effect of the PARP inhibitor.

  • Methodology:

    • Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.[10]

    • Treatment: Cells are pre-treated with the PARP inhibitor at various concentrations for a specified time before inducing neuronal injury with an agent like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or by oxygen-glucose deprivation (OGD).[1][10]

    • LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a colorimetric assay. Increased LDH indicates loss of membrane integrity and cell death.[1]

    • Calcein AM Staining: Live cells are stained with Calcein AM, a fluorescent dye that is retained within cells with intact membranes. The fluorescence intensity is proportional to the number of viable cells.[8]

    • Propidium Iodide (PI) Staining: Dead cells with compromised membranes are stained with PI, a fluorescent dye that intercalates with DNA. The number of PI-positive cells is quantified by fluorescence microscopy or flow cytometry.[8]

Western Blotting for Protein Expression and Translocation
  • Objective: To detect changes in the levels and subcellular localization of key proteins in the parthanatos pathway.

  • Methodology:

    • Cell Lysis and Fractionation: Following treatment, cells are harvested and lysed. For translocation studies, nuclear and cytoplasmic fractions are separated.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies against target proteins such as PARP-1, PAR, AIF, and loading controls (e.g., β-actin for whole-cell lysate, Lamin B1 for nuclear fraction, and α-tubulin for cytoplasmic fraction).

    • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for AIF Translocation
  • Objective: To visualize the translocation of AIF from the mitochondria to the nucleus.

  • Methodology:

    • Cell Culture and Treatment: Neuronal cells are grown on coverslips and treated as described above.

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

    • Immunostaining: Cells are incubated with a primary antibody against AIF, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.

    • Microscopy: The subcellular localization of AIF is visualized using a fluorescence or confocal microscope. Nuclear translocation of AIF is identified by the co-localization of the AIF signal with the DAPI signal.

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of Parthanatos

Parthanatos_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DNA_Damage DNA Damage PARP1_Activation PARP-1 Hyperactivation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Synthesis PARP1_Activation->PAR_Synthesis NAD_Depletion NAD+ Depletion PAR_Synthesis->NAD_Depletion Consumes NAD+ AIF_Release AIF Release PAR_Synthesis->AIF_Release PAR translocates to mitochondria ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Inhibits Glycolysis & Mitochondrial Respiration AIF_Nuclear Nuclear AIF DNA_Fragmentation Large-Scale DNA Fragmentation AIF_Nuclear->DNA_Fragmentation Neuronal_Death Neuronal Cell Death (Parthanatos) DNA_Fragmentation->Neuronal_Death ATP_Depletion->Neuronal_Death AIF_Cytoplasmic Cytoplasmic AIF AIF_Cytoplasmic->AIF_Nuclear AIF_Mitochondrial Mitochondrial AIF AIF_Mitochondrial->AIF_Release AIF_Release->AIF_Cytoplasmic This compound This compound (presumed PARP Inhibitor) This compound->PARP1_Activation Inhibits

Caption: Signaling pathway of PARP-1 mediated neuronal cell death (Parthanatos) and the inhibitory action of a presumed PARP inhibitor like this compound.

Experimental Workflow for Assessing Neuroprotection

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis and Interpretation start Neuronal Cell Culture (e.g., primary cortical neurons) treatment Treatment Groups: 1. Vehicle Control 2. Neuronal Insult (e.g., MNNG) 3. This compound + Insult 4. This compound Alone start->treatment viability Cell Viability/Toxicity (LDH, Calcein AM, PI) treatment->viability western Western Blot (PAR, AIF, cleaved PARP-1) treatment->western if Immunofluorescence (AIF Nuclear Translocation) treatment->if quantification Quantification of: - Cell Death (%) - Protein Levels - AIF Localization viability->quantification western->quantification if->quantification conclusion Conclusion on Neuroprotective Efficacy and Mechanism quantification->conclusion

Caption: A generalized experimental workflow to evaluate the neuroprotective effects of a compound like this compound.

Conclusion and Future Directions

The inhibition of PARP-1 represents a promising therapeutic strategy for mitigating neuronal cell death in a variety of neurological disorders. While direct data on "this compound" is not publicly available, its potential action as a PARP inhibitor would place it within a class of drugs with a well-defined mechanism of action in preventing parthanatos. Future research on this compound would need to confirm its target engagement and efficacy in relevant preclinical models of neuronal injury and neurodegeneration. Key areas of investigation should include its pharmacokinetic and pharmacodynamic properties, blood-brain barrier permeability, and long-term safety profiles. Clinical trials will be essential to determine its therapeutic potential in human patients.[11][12] The continued development of potent and specific PARP-1 inhibitors holds significant promise for the future of neuroprotective therapies.

References

JPI-289: A Technical Guide to its PARP-1 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and cellular characteristics of JPI-289, a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This document details its binding affinity for PARP-1, available selectivity data, and the experimental protocols used for its characterization.

Quantitative Analysis of JPI-289 Inhibition

JPI-289 demonstrates potent inhibition of PARP-1 enzymatic activity and cellular poly(ADP-ribose) (PAR) formation. The following tables summarize the available quantitative data for JPI-289.

Table 1: JPI-289 Enzymatic and Cellular Inhibition Data

TargetAssay TypeIC50 (nM)
PARP-1Enzymatic Activity18.5
Cellular PAR FormationCellular Assay10.7

Note: A comprehensive selectivity profile of JPI-289 against a wider panel of PARP isoforms is not publicly available at the time of this publication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PARP inhibitors like JPI-289.

Homogeneous PARP-1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP-1 by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+).

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • NAD+

  • JPI-289 or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Developer Reagent (for detection of remaining NAD+)

  • 384-well assay plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of JPI-289 in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.

  • Enzyme and DNA Preparation: Dilute recombinant PARP-1 and activated DNA to their final working concentrations in Assay Buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted JPI-289 or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the PARP-1 and activated DNA mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add 10 µL of NAD+ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 10 µL of the Developer Reagent to each well.

    • Incubate for an additional 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each JPI-289 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular PAR Formation Immunofluorescence Assay

This assay measures the level of poly(ADP-ribose) (PAR) in cells, which is a direct product of PARP activity.

Materials:

  • Cell line of interest (e.g., a human cancer cell line)

  • Cell culture medium and supplements

  • JPI-289 or other test compounds

  • DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Microscopy slides or imaging plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells onto microscopy slides or imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of JPI-289 or vehicle control for a specified period (e.g., 1 hour).

  • Induction of DNA Damage: Add a DNA damaging agent to the cells for a short period (e.g., 10 minutes) to stimulate PARP activity.

  • Fixation: Wash the cells with PBS and then fix them with Fixation Buffer for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding with Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-PAR antibody diluted in Blocking Buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells with PBS and mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope or a high-content imaging system.

  • Image Analysis: Quantify the mean fluorescence intensity of the PAR signal in the nucleus of each cell.

  • Data Analysis: Calculate the percent inhibition of PAR formation for each JPI-289 concentration relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to JPI-289 and its characterization.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP-1 Activation & Inhibition cluster_DNA_Repair DNA Repair Cascade DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruitment & Activation NAD NAD+ PAR Poly(ADP-ribose) (PAR) PARP1->PAR PARsylation JPI289 JPI-289 JPI289->PARP1 Inhibition NAD->PARP1 Substrate XRCC1 XRCC1 PAR->XRCC1 Recruitment Repair_Complex Repair Complex Assembly XRCC1->Repair_Complex DNA_Ligase_III DNA Ligase III DNA_Ligase_III->Repair_Complex DNA_Polymerase_beta DNA Polymerase β DNA_Polymerase_beta->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair

Caption: PARP-1 Signaling Pathway and JPI-289 Inhibition.

Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents (JPI-289, PARP-1, DNA, NAD+) start->prepare_reagents dispense_inhibitor Dispense JPI-289/Vehicle into 384-well Plate prepare_reagents->dispense_inhibitor add_enzyme_dna Add PARP-1 & Activated DNA dispense_inhibitor->add_enzyme_dna pre_incubation Pre-incubate (15 min) add_enzyme_dna->pre_incubation initiate_reaction Initiate with NAD+ pre_incubation->initiate_reaction reaction_incubation Incubate (60 min, 30°C) initiate_reaction->reaction_incubation add_developer Add Developer Reagent reaction_incubation->add_developer detection_incubation Incubate (15-30 min) add_developer->detection_incubation read_fluorescence Read Fluorescence detection_incubation->read_fluorescence analyze_data Analyze Data (IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Enzymatic PARP-1 Inhibition Assay Workflow.

Cellular_Assay_Workflow start Start seed_cells Seed Cells on Slides start->seed_cells treat_inhibitor Treat with JPI-289/Vehicle seed_cells->treat_inhibitor induce_damage Induce DNA Damage treat_inhibitor->induce_damage fix_cells Fix Cells (PFA) induce_damage->fix_cells permeabilize Permeabilize (Triton X-100) fix_cells->permeabilize block Block (BSA) permeabilize->block primary_ab Incubate with Primary Ab (anti-PAR) block->primary_ab secondary_ab Incubate with Secondary Ab (Fluorescent) primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain image_acquisition Image Acquisition counterstain->image_acquisition image_analysis Image Analysis (Quantify PAR) image_acquisition->image_analysis end End image_analysis->end

Caption: Cellular PAR Formation Assay Workflow.

Amelparib: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amelparib is a potent, orally active, and water-soluble inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1). Its inhibitory action on PARP-1 and cellular PAR formation in the nanomolar range designates it as a significant neuroprotective agent. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, tailored for professionals in drug development and chemical research.

Chemical Structure

This compound is chemically identified as 4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-benzo[d]imidazol-1-yl}methyl)benzonitrile. Its molecular structure is characterized by a central benzimidazole core, substituted at various positions to confer its specific pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₇N₅O₂
Molecular Weight 405.50 g/mol
IUPAC Name 4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-benzo[d]imidazol-1-yl}methyl)benzonitrile
CAS Number 1227156-72-0
SMILES CCCCOc1nc2cc(CN3CCOCC3)ccc2n1Cc1ccc(C#N)cc1
InChI InChI=1S/C23H27N5O2/c1-2-11-29-23-25-20-10-9-17(14-28-12-15-30-16-13-28)18-21(20)27(23)19-6-4-3-5-7-19/h3-7,9-10,18H,2,8,11-16H2,1H3

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the core benzimidazole structure followed by strategic functionalization. The pathway outlined below is a plausible route based on established organic chemistry principles and analogous syntheses of related benzimidazole derivatives.

Overall Synthesis Scheme

G A 4-Amino-3-nitrobenzonitrile B 4-(Morpholinomethyl)-3-nitroaniline A->B Morpholine, Formaldehyde C N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine B->C 1. Propylamine 2. Reduction (e.g., H2/Pd-C) D 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole C->D Propionaldehyde, Oxidant F This compound D->F 4-(Bromomethyl)benzonitrile, Base E 4-(Bromomethyl)benzonitrile

Caption: Proposed multi-step synthesis pathway for this compound.

Step 1: Synthesis of 4-(Morpholinomethyl)-3-nitroaniline

The synthesis commences with the aminomethylation of 4-amino-3-nitrobenzonitrile.

  • Reactants: 4-Amino-3-nitrobenzonitrile, morpholine, and formaldehyde.

  • Protocol: To a solution of 4-amino-3-nitrobenzonitrile in a suitable solvent such as ethanol, an aqueous solution of formaldehyde and morpholine is added. The reaction mixture is stirred at room temperature. The product, 4-(morpholinomethyl)-3-nitroaniline, is then isolated by filtration and purified by recrystallization.

Step 2: Synthesis of N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine

This step involves the formation of a diamine intermediate.

  • Reactants: 4-(Morpholinomethyl)-3-nitroaniline and propylamine.

  • Protocol: 4-(Morpholinomethyl)-3-nitroaniline is reacted with propylamine under reductive amination conditions. This is followed by the reduction of the nitro group to an amine, typically using a reducing agent like hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), to yield N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine.

Step 3: Formation of the Benzimidazole Core - Synthesis of 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole

The central benzimidazole ring is formed in this step.

  • Reactants: N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine and propionaldehyde.

  • Protocol: The diamine intermediate is condensed with propionaldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite) to form the benzimidazole ring. The reaction is typically carried out in a solvent like ethanol under reflux. The resulting 2-propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole is then isolated and purified.

Step 4: Final Assembly - Synthesis of this compound

The final step involves the alkylation of the benzimidazole intermediate.

  • Reactants: 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole and 4-(bromomethyl)benzonitrile.

  • Protocol: The benzimidazole derivative is reacted with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., potassium carbonate) in an inert solvent like acetonitrile. The reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation. After completion, the product, this compound, is isolated and purified using column chromatography.

Experimental Workflow

G cluster_0 Synthesis of Intermediates cluster_1 Final Product Synthesis cluster_2 Purification & Analysis A Aminomethylation B Reductive Amination & Nitro Reduction A->B C Benzimidazole Formation B->C D N-Alkylation C->D E Column Chromatography D->E F Spectroscopic Analysis (NMR, MS) E->F

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

Table 2: Representative Yields for Synthesis Steps

StepProductTheoretical Yield (%)
14-(Morpholinomethyl)-3-nitroaniline85-90
2N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine70-80
32-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole60-70
4This compound75-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a plausible, efficient synthesis pathway for this compound. The described methodologies and structured data are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and further investigate this promising PARP-1 inhibitor. The provided synthesis route utilizes common and well-established chemical transformations, making it adaptable for laboratory-scale synthesis and potential scale-up operations.

Preclinical Profile of Amelparib in Ischemic Stroke: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the cessation of blood flow to a region of the brain. One of the key enzymes implicated in the cellular response to ischemic injury is Poly(ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 in response to DNA damage triggered by ischemia and reperfusion injury leads to energy depletion and a specific form of programmed cell death known as parthanatos, contributing significantly to neuronal loss. Amelparib (formerly JPI-289) is a potent PARP-1 inhibitor that has demonstrated neuroprotective effects in preclinical models of ischemic stroke. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's therapeutic potential in ischemic stroke.

Data Presentation: Efficacy of this compound in Rodent Stroke Models

The neuroprotective effects of this compound have been quantified in rodent models of both transient and permanent middle cerebral artery occlusion (MCAO). The following tables summarize the key findings from a pivotal preclinical study by Choi et al. (2018)[1][2].

Ischemic Stroke Model Treatment Dosage Time of Administration (post-MCAO) Infarct Volume Reduction (%) Reference
Transient MCAO (tMCAO) - 2h occlusionThis compound (JPI-289)10 mg/kg2 hours53%[1][2]
Permanent MCAO (pMCAO)This compound (JPI-289)10 mg/kg2 hours16%[1][2]
Transient MCAO (tMCAO) - 2h occlusionThis compound (JPI-289)7.5 mg/kg2 hoursSignificant Reduction
Transient MCAO (tMCAO) - 2h occlusionThis compound (JPI-289)10 mg/kgup to 12 hoursSignificant Reduction

Table 1: Effect of this compound on Infarct Volume in Rodent MCAO Models

Ischemic Stroke Model Treatment Dosage Time of Administration (post-MCAO) Outcome Time Point of Assessment Reference
Transient MCAO (tMCAO) - 2h occlusionThis compound (JPI-289)10 mg/kg2 hoursImproved neurological functionUp to 28 days[1][2]

Table 2: Effect of this compound on Neurological Function in a Rodent tMCAO Model

Experimental Protocols

Animal Models of Ischemic Stroke

a) Transient Middle Cerebral Artery Occlusion (tMCAO)

This model mimics the clinical scenario of ischemia followed by reperfusion.

  • Animal Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O:O₂ (70:30).

  • Procedure:

    • A midline ventral neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated distally and coagulated.

    • A temporary ligature is placed on the CCA.

    • A nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) with a silicon-coated tip is introduced into the ECA stump.

    • The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a significant drop in regional cerebral blood flow (rCBF) monitored by Laser Doppler Flowmetry.

    • The filament is left in place for a defined period (e.g., 2 hours).

    • For reperfusion, the filament is withdrawn.

    • The ECA stump is ligated, and the incision is closed.

  • Sham Control: Animals undergo the same surgical procedure without the insertion of the filament.

b) Permanent Middle Cerebral Artery Occlusion (pMCAO)

This model represents a scenario where reperfusion does not occur.

  • Procedure: The procedure is similar to the tMCAO model, but the filament is left in place permanently.

Drug Administration
  • Compound: this compound (JPI-289)

  • Vehicle: While the specific vehicle used in the key preclinical studies was not explicitly detailed, a common vehicle for intravenous administration of similar compounds in preclinical settings is a mixture of solvents such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP), or simply dissolved in normal saline. It is crucial to ensure the solubility and stability of the compound in the chosen vehicle.

  • Route of Administration: Intravenous (IV) injection.

  • Dosage: 10 mg/kg body weight.

  • Time of Administration: 2 hours after the onset of MCAO.

Assessment of Neurological Deficits

Several scoring systems are used to evaluate neurological function in rodents after stroke. The choice of the test depends on the specific functional aspect being assessed.

  • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.

  • Bederson Score: A grading system based on forelimb flexion and circling behavior.

    • Score 0: No apparent deficit.

    • Score 1: Forelimb flexion.

    • Score 2: Decreased resistance to lateral push.

    • Score 3: Unilateral circling.

  • Garcia Score: An 18-point scoring system assessing spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.

Measurement of Infarct Volume

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining

This method is widely used to visualize the infarct area.

  • Tissue Preparation: 24 hours after MCAO, animals are euthanized, and their brains are rapidly removed.

  • Slicing: The brain is chilled and sliced into 2 mm coronal sections using a brain matrix.

  • Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes. Viable tissue stains red due to the enzymatic reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains unstained (white).

  • Image Acquisition: The stained slices are photographed or scanned.

  • Quantification: The infarct area in each slice is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere volume.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects by inhibiting PARP-1, a key enzyme in the cellular response to DNA damage and a critical mediator of cell death and neuroinflammation in ischemic stroke.

PARP-1-Mediated Cell Death: Parthanatos

Ischemia and reperfusion lead to excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing extensive DNA damage. This triggers the hyperactivation of PARP-1.

Parthanatos_Pathway Ischemia_Reperfusion Ischemia/Reperfusion ROS_RNS ↑ ROS/RNS Ischemia_Reperfusion->ROS_RNS DNA_Damage DNA Damage ROS_RNS->DNA_Damage PARP1_Activation PARP-1 Hyperactivation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion PAR_Accumulation PAR Accumulation PARP1_Activation->PAR_Accumulation ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Neuronal Cell Death (Parthanatos) ATP_Depletion->Cell_Death AIF_Release AIF Release from Mitochondria PAR_Accumulation->AIF_Release AIF_MIF_Complex AIF-MIF Complex Formation AIF_Release->AIF_MIF_Complex Nuclear_Translocation Nuclear Translocation AIF_MIF_Complex->Nuclear_Translocation DNA_Fragmentation DNA Fragmentation Nuclear_Translocation->DNA_Fragmentation DNA_Fragmentation->Cell_Death This compound This compound (JPI-289) This compound->PARP1_Activation Inhibits

Caption: Parthanatos signaling pathway in ischemic stroke.

PARP-1 in Neuroinflammation

PARP-1 also plays a crucial role in the inflammatory response following ischemic stroke, primarily through its interaction with the transcription factor NF-κB in microglia, the resident immune cells of the brain.

Neuroinflammation_Pathway Ischemic_Insult Ischemic Insult Microglia_Activation Microglia Activation Ischemic_Insult->Microglia_Activation PARP1_Activation PARP-1 Activation Microglia_Activation->PARP1_Activation NFkB_Activation NF-κB Activation PARP1_Activation->NFkB_Activation Co-activates Proinflammatory_Genes Transcription of Pro-inflammatory Genes NFkB_Activation->Proinflammatory_Genes Cytokines_Chemokines ↑ Cytokines (TNF-α, IL-1β) ↑ Chemokines Proinflammatory_Genes->Cytokines_Chemokines Neuroinflammation Neuroinflammation Cytokines_Chemokines->Neuroinflammation This compound This compound (JPI-289) This compound->PARP1_Activation Inhibits

Caption: PARP-1's role in neuroinflammation after ischemic stroke.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound in an ischemic stroke model.

Experimental_Workflow Animal_Model Ischemic Stroke Model (tMCAO or pMCAO) Treatment_Group This compound (JPI-289) Administration Animal_Model->Treatment_Group Control_Group Vehicle Administration Animal_Model->Control_Group Neurological_Assessment Neurological Function Assessment Treatment_Group->Neurological_Assessment Control_Group->Neurological_Assessment Infarct_Measurement Infarct Volume Measurement (TTC) Neurological_Assessment->Infarct_Measurement Data_Analysis Data Analysis and Comparison Infarct_Measurement->Data_Analysis

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

Preclinical studies have demonstrated that this compound (JPI-289), a potent PARP-1 inhibitor, significantly reduces infarct volume and improves neurological outcomes in rodent models of ischemic stroke. Its mechanism of action is centered on the inhibition of PARP-1 hyperactivation, thereby preventing the PARthanatos cell death cascade and mitigating the neuroinflammatory response. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for acute ischemic stroke. Future studies should continue to explore its efficacy in models that incorporate comorbidities and delayed treatment windows to enhance its translational potential.

References

JPI-289: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPI-289 is a novel, water-soluble Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor that has been investigated for its neuroprotective potential, particularly in the context of acute ischemic stroke. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of JPI-289. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of the quantitative data from these studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's development history.

Introduction: The Rationale for PARP-1 Inhibition in Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological damage. A key player in this cascade is the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. While essential for maintaining genomic integrity under normal physiological conditions, the excessive activation of PARP-1 in response to the severe DNA damage caused by ischemia-reperfusion injury is detrimental.

This hyperactivation leads to the depletion of cellular energy reserves, specifically nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), culminating in a form of programmed cell death known as parthanatos.[1] Furthermore, PARP-1 activation contributes to neuroinflammation, a critical component of secondary injury in stroke.[1] Therefore, the inhibition of PARP-1 presents a promising therapeutic strategy to mitigate the damaging effects of ischemic stroke. JPI-289 was developed as a potent PARP-1 inhibitor with the potential to offer neuroprotection in this setting.[1]

Mechanism of Action of JPI-289

JPI-289 exerts its neuroprotective effects by directly inhibiting the enzymatic activity of PARP-1. In the context of an ischemic stroke, the sequence of events and the intervention point of JPI-289 can be summarized as follows:

  • Ischemia-Reperfusion Injury: The initial lack of blood flow followed by its restoration leads to the generation of reactive oxygen species (ROS) and nitric oxide (NO).

  • DNA Damage: These reactive molecules cause significant damage to the DNA of neuronal cells.

  • PARP-1 Hyperactivation: In response to extensive DNA damage, PARP-1 becomes hyperactivated.

  • NAD+ and ATP Depletion: PARP-1 consumes large quantities of NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers at the site of DNA damage. This rapid depletion of NAD+ impairs cellular energy metabolism, leading to a drop in ATP levels.

  • Parthanatos and Apoptosis: The accumulation of PAR polymers can signal for the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, triggering caspase-independent cell death (parthanatos). The energy crisis also contributes to caspase-dependent apoptosis.[1]

  • Neuroinflammation: PARP-1 activation can also promote the expression of pro-inflammatory genes, exacerbating the inflammatory response in the ischemic brain.[1]

By inhibiting PARP-1, JPI-289 is designed to interrupt this cascade, thereby preserving cellular energy stores, reducing cell death, and dampening the inflammatory response.[1]

PARP1_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 PARP-1 Mediated Cell Death cluster_2 Therapeutic Intervention Ischemia Ischemia/ Reperfusion Injury ROS_NO ↑ ROS & NO Ischemia->ROS_NO DNA_Damage DNA Damage ROS_NO->DNA_Damage PARP1_Activation PARP-1 Hyperactivation DNA_Damage->PARP1_Activation NAD_Depletion ↓ NAD+ & ATP PARP1_Activation->NAD_Depletion PAR_Accumulation ↑ PAR Polymers PARP1_Activation->PAR_Accumulation Neuroinflammation Neuroinflammation PARP1_Activation->Neuroinflammation Neuroprotection Neuroprotection Parthanatos Parthanatos (Cell Death) NAD_Depletion->Parthanatos Apoptosis Apoptosis NAD_Depletion->Apoptosis AIF_Release AIF Release from Mitochondria PAR_Accumulation->AIF_Release AIF_Release->Parthanatos JPI_289 JPI-289 JPI_289->PARP1_Activation Inhibits

Figure 1: JPI-289's role in the PARP-1 signaling pathway during ischemic stroke.

Preclinical Development

The neuroprotective effects of JPI-289 were evaluated in both in vitro and in vivo models of ischemic stroke.

In Vitro Studies: Oxygen-Glucose Deprivation (OGD) Model

The efficacy of JPI-289 in a cellular model of ischemia was assessed using an oxygen-glucose deprivation (OGD) model in rat cortical neurons.[1]

  • Cell Culture: Primary cortical neurons were isolated from rat embryos and cultured for a standard period, typically 7 days in vitro (DIV), to allow for maturation.

  • OGD Induction: The culture medium was replaced with a glucose-free balanced salt solution, and the cultures were placed in a hypoxic chamber with a controlled atmosphere (e.g., <0.2% O2, 5% CO2, 95% N2) for a duration of 2 hours to simulate ischemic conditions.

  • JPI-289 Treatment: Following the 2-hour OGD period, the cells were returned to a normoxic environment with standard culture medium, and JPI-289 was administered for a 2-hour treatment period.

  • Outcome Measures: The effects of JPI-289 were quantified by measuring:

    • PARP-1 Activity: Assessed by measuring the levels of PAR polymers.

    • Cellular Energy Levels: ATP and NAD+ concentrations were determined.

    • Apoptosis Markers: Levels of apoptosis-inducing factor (AIF), cytochrome C, and cleaved caspase-3 were measured.

    • Cell Viability: Assessed using Trypan blue staining and lactate dehydrogenase (LDH) assays.

OGD_Workflow cluster_assays Outcome Measures start Start: Rat Cortical Neuron Culture (7 DIV) ogd Oxygen-Glucose Deprivation (2 hours) start->ogd treatment Reoxygenation + JPI-289 Treatment (2 hours) ogd->treatment assays Biochemical and Viability Assays treatment->assays end End: Data Analysis assays->end parp PARP-1 Activity energy ATP & NAD+ Levels apoptosis Apoptosis Markers viability Cell Viability

Figure 2: Experimental workflow for the in vitro OGD model with JPI-289.

JPI-289 demonstrated potent inhibition of PARP-1 activity and cellular PAR formation in the nanomolar range.[1] Treatment with JPI-289 after OGD in rat cortical neurons led to the attenuation of PARP activity, restoration of ATP and NAD+ levels, and a reduction in apoptosis-associated molecules.[1]

ParameterIC50
PARP-1 Activity18.5 nmol/L
Cellular PAR Formation10.7 nmol/L

Table 1: In Vitro Inhibitory Concentrations of JPI-289 [1]

In Vivo Studies: Rodent Models of Middle Cerebral Artery Occlusion (MCAO)

The neuroprotective effects of JPI-289 in a living organism were evaluated using transient (tMCAO) and permanent (pMCAO) middle cerebral artery occlusion models in rats, which are well-established models of ischemic stroke.

  • Animal Model: Male rats were used for the MCAO surgery.

  • Surgical Procedure: An intraluminal suture method was employed. A monofilament nylon suture was inserted into the internal carotid artery to block the origin of the middle cerebral artery.

    • tMCAO: The suture was left in place for 2 hours and then withdrawn to allow for reperfusion.

    • pMCAO: The suture was left in place permanently.

  • JPI-289 Administration: JPI-289 was administered intravenously at a dose of 10 mg/kg, 2 hours after the onset of MCAO.

  • Outcome Measures:

    • Infarct Volume: Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where the non-infarcted tissue stains red and the infarct appears white. Magnetic Resonance Imaging (MRI) with diffusion-weighted imaging (DWI) and fluid-attenuated inversion recovery (FLAIR) was also used to assess infarct volume and brain swelling at 24 hours and 7 days.

    • Apoptotic Cell Count: The number of apoptotic cells in the ischemic region was quantified.

    • Neurological Function: Assessed at 24 hours, 7 days, and 28 days post-MCAO using a battery of behavioral tests. While the specific tests used in the JPI-289 studies are not detailed, standard tests for rodent stroke models include the modified Neurological Severity Score (mNSS), Bederson score, foot-fault test, and cylinder test. These tests evaluate motor function, sensory function, and reflexes.

JPI-289 demonstrated significant neuroprotective effects in the MCAO models, leading to a reduction in infarct volume and an improvement in long-term neurological function.

MCAO ModelOutcome Measure% Reduction vs. Control
tMCAO (2h reperfusion)Infarct Volume (24h)53%
tMCAO (2h reperfusion)Apoptotic Cells (24h)56%
pMCAOInfarct Volume (24h)16%

Table 2: In Vivo Efficacy of JPI-289 in Rat MCAO Models

Clinical Development: Phase I First-in-Human Study

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of JPI-289 in healthy male volunteers. The study consisted of a single ascending dose (SAD) and a multiple ascending dose (MAD) component.

Study Design and Methodology
  • Study Type: Randomized, double-blind, placebo-controlled.

  • Participants: Healthy male volunteers.

  • SAD Component: 40 subjects received a single intravenous infusion of JPI-289 (35, 75, 150, 300, or 600 mg) or placebo over 30 minutes.

  • MAD Component: 24 subjects received an intravenous infusion of JPI-289 (150, 300, or 450 mg) or placebo over 1 hour, every 12 hours for 3.5 days (a total of 7 doses).

  • Pharmacokinetic Analysis: Plasma and urine concentrations of JPI-289 and its metabolites were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Safety and Tolerability: Assessed through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests.

Pharmacokinetic Data

JPI-289 demonstrated a predictable pharmacokinetic profile.

Single Ascending Dose (SAD) Study

Dose (mg)Cmax (ng/mL)Tmax (hr)t1/2 (hr)AUClast (ng·h/mL)
35422.720.502.18658.82
75----
150----
300----
60010,381.250.473.2132,066.88
A tendency for supra-proportional increases in Cmax and AUClast was observed at higher doses.[1]

Multiple Ascending Dose (MAD) Study

Dose (mg)t1/2 (hr)Accumulation Index
1503.051.52
3001.881.76
450--
The plasma concentration of JPI-289 reached a steady state rapidly.[1]

Table 3: Summary of Pharmacokinetic Parameters of JPI-289 in Healthy Volunteers [1]

Safety and Tolerability

In both the SAD and MAD studies, JPI-289 was well-tolerated. All reported adverse events were of mild intensity and resolved without any lasting effects. The concentration of metabolites was less than 10% of the parent compound.

Conclusion and Future Directions

The discovery and development of JPI-289 have followed a logical and rigorous path from in vitro characterization to preclinical efficacy and early clinical safety evaluation. The compound has demonstrated potent PARP-1 inhibition and significant neuroprotective effects in relevant models of ischemic stroke. The Phase I clinical trial established a favorable safety and pharmacokinetic profile in healthy volunteers.

The data presented in this technical guide support the continued clinical development of JPI-289 as a potential therapeutic agent for acute ischemic stroke. Future research will likely focus on Phase II trials to evaluate the efficacy of JPI-289 in stroke patients, further elucidating the optimal therapeutic window and patient population that would benefit most from this targeted therapy. The development of JPI-289 represents a promising advancement in the search for effective neuroprotective treatments for this debilitating condition.

References

Amelparib pharmacokinetics and bioavailability in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Novel Chemical Entities in Animal Models

Introduction

This document provides a comprehensive overview of the methodologies and data interpretation related to the preclinical pharmacokinetic (PK) and bioavailability assessment of novel chemical entities, with a focus on studies conducted in animal models. The principles and protocols outlined herein are fundamental to the drug discovery and development process, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new compound.[1][2] While this guide is intended to be a general framework, the specific experimental details for any given compound, herein referred to as "Amelparib" for illustrative purposes, would need to be adapted based on its unique physicochemical and pharmacological properties.

Quantitative Pharmacokinetic Data

The following tables represent a standardized format for summarizing key pharmacokinetic parameters obtained from in vivo studies in various animal models. This structured presentation allows for a clear comparison of a compound's behavior across different species.[3]

Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound in Animal Models

ParameterMouseRatDogMonkey
Dose (mg/kg)
C₀ (ng/mL)
AUC₀-t (ng·h/mL)
AUC₀-inf (ng·h/mL)
t₁/₂ (h)
CL (mL/min/kg)
Vd (L/kg)

Table 2: Oral (PO) Pharmacokinetic Parameters of this compound in Animal Models

ParameterMouseRatDogMonkey
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC₀-t (ng·h/mL)
AUC₀-inf (ng·h/mL)
t₁/₂ (h)
F (%)

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the reproducibility and reliability of pharmacokinetic studies. The following outlines a typical methodology for an in vivo pharmacokinetic study in a rodent model.

Animal Husbandry and Acclimation

Male Sprague-Dawley rats are typically used for pharmacokinetic studies.[4][5] The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. Prior to the study, the animals undergo an acclimation period of at least one week to minimize stress-related physiological changes.

Drug Formulation and Administration

For intravenous administration, the compound is typically dissolved in a suitable vehicle, such as a mixture of saline, polyethylene glycol, and ethanol. For oral administration, the compound is often formulated as a suspension or solution in a vehicle like carboxymethylcellulose.[5] The formulation is prepared fresh on the day of the experiment.[5]

In Vivo Pharmacokinetic Study Design

A typical study design involves two groups of animals: one for intravenous and one for oral administration. A catheter is surgically implanted in the jugular vein for serial blood sampling. After an appropriate recovery period, the compound is administered either as a single intravenous bolus or via oral gavage.

Blood Sample Collection

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). The plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentration of the compound in plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[6][8]

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Software such as WinNonlin is commonly used for these calculations. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.

Visualizations

Diagrams are essential for visualizing complex processes and workflows in pharmacokinetic studies.

Preclinical_PK_Workflow cluster_Discovery Discovery & Screening cluster_InVivo In Vivo Studies cluster_Analysis Analysis & Modeling cluster_Decision Decision Making Compound_Screening Initial Compound Screening In_Vitro_ADME In Vitro ADME Assays Compound_Screening->In_Vitro_ADME Animal_Model Animal Model Selection In_Vitro_ADME->Animal_Model Dosing_Formulation Dosing & Formulation Animal_Model->Dosing_Formulation PK_Study Pharmacokinetic Study Dosing_Formulation->PK_Study Bioanalysis Bioanalytical Sample Analysis PK_Study->Bioanalysis PK_PD_Modeling PK/PD Modeling Bioanalysis->PK_PD_Modeling Data_Interpretation Data Interpretation & Human PK Prediction PK_PD_Modeling->Data_Interpretation Candidate_Selection Clinical Candidate Selection Data_Interpretation->Candidate_Selection

Caption: A typical workflow for preclinical pharmacokinetic studies.

Signaling_Pathway_Placeholder cluster_Pathway Illustrative Signaling Pathway for this compound Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response This compound This compound This compound->Receptor

Caption: A placeholder for the signaling pathway of this compound.

References

Cellular Pathways Modulated by Amelparib Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amelparib (also known as Fluzoparib or SHR-3162) is a potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), particularly PARP1. PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair. By inhibiting PARP, this compound disrupts the repair of single-strand DNA breaks, which, during DNA replication, can lead to the formation of double-strand breaks. In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing double-strand breaks, this accumulation of DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its primary anti-tumor effect through the inhibition of PARP1, with a half-maximal inhibitory concentration (IC50) of 1.46 ± 0.72 nmol/L in cell-free enzymatic assays. This potent inhibition disrupts the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.

The central paradigm for this compound's efficacy, particularly in cancers with BRCA1/2 mutations, is synthetic lethality. In healthy cells, double-strand DNA breaks that arise from the collapse of replication forks at sites of unrepaired single-strand breaks can be efficiently repaired by the HR pathway. However, in cancer cells harboring mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these double-strand breaks is compromised. The concurrent inhibition of PARP by this compound and the inherent HR deficiency in these cancer cells lead to a catastrophic accumulation of genomic instability, ultimately inducing apoptosis and cell death.

Synthetic_Lethality_this compound cluster_normal_cell Normal Cell (HR-Proficient) cluster_cancer_cell Cancer Cell (HR-Deficient) ssb1 Single-Strand Break parp1 PARP ssb1->parp1 replication_fork1 Replication Fork ssb1->replication_fork1 during replication ber Base Excision Repair parp1->ber ssb_repaired1 DNA Repair ber->ssb_repaired1 dsb1 Double-Strand Break replication_fork1->dsb1 hr1 Homologous Recombination dsb1->hr1 cell_survival1 Cell Survival hr1->cell_survival1 amelparib1 This compound amelparib1->parp1 ssb2 Single-Strand Break parp2 PARP ssb2->parp2 replication_fork2 Replication Fork ssb2->replication_fork2 during replication ber2 Base Excision Repair parp2->ber2 Inhibited dsb2 Double-Strand Break replication_fork2->dsb2 hr2 Homologous Recombination (Defective) dsb2->hr2 apoptosis Apoptosis dsb2->apoptosis hr2->apoptosis amelparib2 This compound amelparib2->parp2

Caption: Synthetic lethality induced by this compound in HR-deficient cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeHR StatusThis compound IC50 (µM)Reference
UWB1.289OvarianBRCA1-deficient0.51[1]
MDA-MB-436BreastBRCA1-deficient1.57[1]
V-C8Hamster LungBRCA2-deficient0.053[1]
MX-1BreastBRCA1-deficient, BRCA2-mutated1.57[1]
OVCAR-8OvarianBRCA1 hypermethylated1.43[1]
V-C8#13-5Hamster LungHR-proficient>10[1]
UWB1.289 BRCA1OvarianHR-proficient>10[1]
A549NSCLCNot specifiedNot specified[2]
H460NSCLCNot specifiedNot specified[2]
H1299NSCLCNot specifiedNot specified[2]
PC9NSCLCNot specifiedNot specified[2]

NSCLC: Non-Small Cell Lung Cancer

Table 2: In Vivo Efficacy of this compound in a Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (%)Duration (days)Reference
This compound30 mg/kg5921[1]
Olaparib30 mg/kg4421[3]
This compound + Cisplatin3 mg/kg61.421[1]
This compound + Paclitaxel3 mg/kg55.321[1]
This compound + Apatinib3 mg/kg72.821[1]
This compound + Cisplatin + ApatinibNot specified84.921[1]
This compound + Paclitaxel + ApatinibNot specified75.621[1]

Data from MDA-MB-436 (BRCA1-deficient) xenograft model.

Table 3: Clinical Efficacy of this compound in a Phase I Trial
Patient CohortObjective Response Rate (ORR) (%)Median Progression-Free Survival (mPFS) (months)Reference
Platinum-sensitive Ovarian Cancer309.3[4][5]
Breast Cancer7.73.5[4][5]

Modulated Cellular Pathways

This compound treatment impacts several interconnected cellular pathways, primarily revolving around the DNA damage response.

DNA Damage and Repair

As a PARP inhibitor, this compound's most direct effect is on the DNA damage repair machinery.

  • Inhibition of PARP and Base Excision Repair (BER): this compound competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of DNA repair proteins to sites of single-strand breaks, effectively stalling the BER pathway. Preclinical studies have shown that this compound treatment leads to a dose-dependent reduction in H2O2-induced PARylation in cancer cell lines.

  • Induction of Double-Strand Breaks: The persistence of unrepaired single-strand breaks due to PARP inhibition leads to the collapse of replication forks during S-phase, resulting in the formation of highly cytotoxic double-strand breaks. This is evidenced by a concentration-dependent increase in the levels of phosphorylated histone H2AX (γH2AX), a marker of double-strand breaks, in BRCA-deficient cells treated with this compound.[1]

DNA_Damage_Repair_Pathway ssb Single-Strand Break parp PARP1 ssb->parp replication_fork Replication Fork Collapse ssb->replication_fork par PAR Synthesis parp->par This compound This compound This compound->parp ber_proteins BER Proteins par->ber_proteins recruitment ber_pathway Base Excision Repair ber_proteins->ber_pathway ber_pathway->ssb repair dsb Double-Strand Break replication_fork->dsb gamma_h2ax γH2AX Formation dsb->gamma_h2ax

Caption: this compound's impact on the DNA damage repair pathway.

Cell Cycle Regulation

The accumulation of DNA double-strand breaks triggers cell cycle checkpoints, leading to an arrest in cell division to allow time for repair.

  • G2/M Arrest: Preclinical data demonstrates that this compound treatment induces a G2/M phase cell cycle arrest in HR-deficient cells. This is characterized by increased levels of phosphorylated CDK1 (pCDK1) and Cyclin B, key regulators of the G2/M transition.[1]

Cell_Cycle_Arrest This compound This compound Treatment parp_inhibition PARP Inhibition This compound->parp_inhibition dsb Double-Strand Breaks parp_inhibition->dsb atm_atr ATM/ATR Activation dsb->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 cdc25 Cdc25 Phosphatase (Inhibition) chk1_chk2->cdc25 cdk1_cyclinB CDK1/Cyclin B Complex cdc25->cdk1_cyclinB dephosphorylation g2_m_arrest G2/M Arrest cdk1_cyclinB->g2_m_arrest

Caption: this compound-induced G2/M cell cycle arrest pathway.

Apoptosis

When DNA damage is overwhelming and cannot be repaired, cells undergo programmed cell death, or apoptosis.

  • Caspase Activation: In HR-deficient cells, this compound treatment leads to a concentration-dependent increase in the processing of caspases-3, -8, and -9, which are key executioners of the apoptotic cascade.[1]

Apoptosis_Induction This compound This compound Treatment dna_damage Extensive DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8 Caspase-8 Activation caspase8->caspase3

Caption: Apoptotic pathway activated by this compound treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[2]

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[2]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow start Seed Cells in 96-well Plate add_drug Add this compound Dilutions start->add_drug incubate1 Incubate (24-96h) add_drug->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for detecting changes in protein levels (e.g., PAR, γH2AX) following this compound treatment.

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PAR, anti-γH2AX, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Lyse cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL detection reagent and visualize the protein bands using an imaging system.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis detection->analysis

Caption: General workflow for Western Blot analysis.

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.

  • Materials:

    • Treated and untreated cells

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 1 hour at 4°C.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for γH2AX foci.

  • Materials:

    • Cells grown on coverslips

    • 4% paraformaldehyde in PBS

    • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody (anti-γH2AX)

    • Fluorescently-labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block with blocking buffer for 1 hour.

    • Incubate with the anti-γH2AX primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Conclusion

This compound is a potent PARP inhibitor that effectively targets cancer cells with homologous recombination deficiencies through the mechanism of synthetic lethality. Its primary mode of action involves the disruption of DNA repair pathways, leading to the accumulation of double-strand breaks, which in turn triggers G2/M cell cycle arrest and apoptosis. The preclinical and clinical data presented in this guide underscore the therapeutic potential of this compound, particularly in the context of personalized medicine for patients with specific genetic biomarkers. The provided experimental protocols offer a framework for further investigation into the cellular and molecular effects of this promising anti-cancer agent.

References

Amelparib (JPI-289): A Technical Guide to PARP-1 Target Validation in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the validation of Poly(ADP-ribose) polymerase-1 (PARP-1) as a therapeutic target for neurodegenerative conditions, with a specific focus on the potent PARP-1 inhibitor, Amelparib (also known as JPI-289). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Rationale for PARP-1 Inhibition in Neurodegeneration

Overactivation of the nuclear enzyme PARP-1 is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1] In the initial stages of these diseases, PARP-1 plays a protective role by detecting and repairing mild DNA damage in neurons. However, as the disease progresses, severe DNA damage leads to the hyperactivation of PARP-1.[1] This excessive activity results in significant depletion of cellular NAD+ and ATP, which are vital for neuronal survival and function, ultimately leading to cell death through pathways like apoptosis and parthanatos.[1] PARP-1 overactivation is also implicated in pathological protein aggregation, neuroinflammation, and mitochondrial dysfunction, further exacerbating the neurodegenerative process.[1] Therefore, the inhibition of PARP-1 presents a promising therapeutic strategy to mitigate neuronal death and slow disease progression.[2]

This compound (JPI-289) is a potent, water-soluble, and orally active inhibitor of PARP-1 that has demonstrated significant neuroprotective effects in preclinical models of neuronal injury.

Quantitative Data on this compound (JPI-289)

The following tables summarize the key quantitative data for this compound (JPI-289) from preclinical studies.

Parameter Value Assay/Model Reference
PARP-1 Inhibition (IC50)18.5 nMEnzyme Activity AssayMedChemExpress
Cellular PAR Formation (IC50)10.7 nMCellular AssayMedChemExpress
Preclinical Model Treatment Protocol Key Findings Reference
In Vitro: Oxygen-Glucose Deprivation (OGD) in Rat Cortical NeuronsTreatment with JPI-289 for 2 hours after 2 hours of OGDAttenuated PARP activity; Restored ATP and NAD+ levels; Reduced apoptosis-associated molecules (AIF, cytochrome C, cleaved caspase-3)Patsnap Synapse
In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats10 mg/kg JPI-289 administered 2 hours after MCAO with reperfusionReduced infarct volume; Improved long-term neurological functionPatsnap Synapse

Signaling Pathway of PARP-1 Mediated Neuronal Cell Death

The following diagram illustrates the signaling cascade initiated by DNA damage and PARP-1 overactivation, leading to neuronal cell death, and the point of intervention for this compound.

PARP1_Pathway cluster_stress Cellular Stress cluster_parp PARP-1 Activation & Inhibition cluster_downstream Downstream Effects DNA_damage DNA Damage (e.g., Oxidative Stress) PARP1 PARP-1 Activation DNA_damage->PARP1 NAD_depletion NAD+ / ATP Depletion PARP1->NAD_depletion This compound This compound (JPI-289) This compound->PARP1 Mitochondrial_dysfunction Mitochondrial Dysfunction NAD_depletion->Mitochondrial_dysfunction AIF_release AIF & Cytochrome C Release Mitochondrial_dysfunction->AIF_release Caspase_activation Caspase-3 Activation AIF_release->Caspase_activation Apoptosis Apoptosis / Parthanatos Caspase_activation->Apoptosis

PARP-1 mediated cell death pathway and this compound's point of intervention.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This protocol simulates ischemic conditions in a cell culture setting to evaluate the neuroprotective effects of this compound.

Experimental Workflow:

Workflow for the in vitro Oxygen-Glucose Deprivation (OGD) experiment.

Detailed Methodology:

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat fetuses.

    • Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

    • Maintain cultures at 37°C in a humidified incubator with 5% CO2 for 7-10 days.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash neuron cultures twice with a glucose-free DMEM or Earle's Balanced Salt Solution (EBSS).

    • Place the culture plates in a hypoxic chamber equilibrated with 95% N2 and 5% CO2 at 37°C for a specified duration (e.g., 2 hours).

  • This compound Treatment:

    • Following the OGD period, replace the glucose-free medium with fresh glucose-free medium containing the desired concentrations of this compound or vehicle control.

    • Return the plates to the hypoxic chamber for the treatment duration (e.g., 2 hours).

  • Reoxygenation:

    • After treatment, replace the medium with the original pre-conditioned Neurobasal medium.

    • Return the cultures to the normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).

  • Endpoint Analysis:

    • Cell Viability: Assess using MTT or LDH assays.

    • ATP/NAD+ Levels: Quantify using commercially available bioluminescent assay kits.

    • Western Blot: Analyze the expression of apoptosis-related proteins (see protocol 4.3).

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This surgical model in rodents mimics ischemic stroke to assess the in vivo efficacy of this compound.

Experimental Workflow:

Workflow for the in vivo Middle Cerebral Artery Occlusion (MCAO) experiment.

Detailed Surgical Protocol (Rat):

  • Anesthesia and Preparation:

    • Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation:

    • Carefully dissect and ligate the distal branches of the ECA.

    • Place a temporary ligature around the origin of the ECA.

    • Place a temporary ligature around the CCA.

  • Filament Insertion and Occlusion:

    • Make a small incision in the ECA.

    • Introduce a silicone-coated monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

    • Maintain the filament in place for the desired occlusion period (e.g., 2 hours).

  • This compound Administration:

    • At a predetermined time point (e.g., 2 hours post-occlusion), administer this compound (e.g., 10 mg/kg) or vehicle intravenously.

  • Reperfusion:

    • Gently withdraw the monofilament to allow reperfusion.

    • Permanently ligate the ECA stump.

    • Close the cervical incision.

  • Post-operative Care:

    • Monitor the animal during recovery from anesthesia.

    • Provide post-operative analgesia as required.

  • Outcome Assessment:

    • Neurological Scoring: Evaluate motor deficits at various time points (e.g., 24h, 7 days, 28 days) using a standardized neurological deficit scale.

    • Infarct Volume Measurement: At the end of the study, euthanize the animal, and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Western Blot for Apoptosis Markers

This protocol is used to detect changes in the levels of key apoptosis-related proteins in neuronal lysates from in vitro or in vivo experiments.

Detailed Methodology:

  • Protein Extraction:

    • Harvest cells or brain tissue and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-AIF

      • Rabbit anti-Cytochrome C

      • Rabbit anti-Cleaved Caspase-3

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion

The preclinical data strongly support the validation of PARP-1 as a therapeutic target in neurodegenerative disease models. This compound (JPI-289) has demonstrated potent PARP-1 inhibition and significant neuroprotective effects in both in vitro and in vivo models of neuronal injury. The experimental protocols detailed in this guide provide a framework for further investigation and validation of this compound and other PARP-1 inhibitors for the treatment of neurodegenerative diseases. The visualization of the underlying signaling pathway and experimental workflows offers a clear understanding of the scientific rationale and the practical steps involved in this area of research.

References

Methodological & Application

Application Notes and Protocols for Amelparib in In Vivo Rat Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific studies have been published detailing the dosage and administration of Amelparib in in vivo rat stroke models. The following application notes and protocols are based on established methodologies for evaluating PARP inhibitors and other neuroprotective agents in preclinical stroke research. These guidelines are intended to serve as a starting point for researchers, and a thorough dose-response study is essential to determine the optimal dosage and therapeutic window for this compound.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability worldwide. A key mechanism contributing to neuronal death in stroke is the overactivation of Poly(ADP-ribose) polymerase (PARP). This compound (JPI-289) is a potent and highly specific PARP-1 inhibitor that has shown neuroprotective potential in in vitro models of oxygen-glucose deprivation, suggesting its therapeutic promise for acute ischemic stroke[1].

These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a rat model of ischemic stroke, specifically focusing on the transient Middle Cerebral Artery Occlusion (MCAO) model. The protocols outlined below cover the surgical procedure for stroke induction, preparation and administration of the investigational compound, and methods for assessing neurological outcomes and infarct volume.

Quantitative Data from Related Compounds

Due to the absence of specific data for this compound, the following table summarizes dosages and administration routes for other PARP inhibitors and neuroprotective agents that have been investigated in rat MCAO stroke models. This information can be used as a reference for designing initial dose-finding studies for this compound.

CompoundDosageRoute of AdministrationTiming of AdministrationReference
HYDAMTIQ1 mg/kgIntraperitoneal (i.p.)4 hours after MCAO[2]
DAMTIQ10 mg/kgIntraperitoneal (i.p.)4 hours after MCAO[2]
TIQ-A10 mg/kgIntraperitoneal (i.p.)2 hours after MCAO (before reperfusion)[2]
PJ34Not SpecifiedNot SpecifiedDelayed treatment at 48 hours post-reperfusion[3]
DR-231310 mg/kg bolus + 10 mg/kg infusionIntravenous (i.v.)Pre-ischemia or 2 hours post-occlusion[4]
3-Aminobenzamide (3-AB)30 mg/kgNot SpecifiedNot Specified[5]
Minocycline3 mg/kg and 10 mg/kgIntravenous (i.v.)4 or 5 hours after MCAO[6]
Isosteviol Sodium (STVNA)10 mg/kgIntravenous (i.v.)4 hours after reperfusion[7]
Amygdalin5, 10, and 20 mg/kgIntraperitoneal (i.p.)Daily for 3 days, starting 24 hours post-reperfusion[8]
Arachidonic Acid0.3, 1, and 3 g/kgIntraperitoneal (i.p.)Daily for 14 days[9]

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-300g.

  • Justification: Male rats are often preferred in initial studies to avoid the neuroprotective effects of estrogen, which can influence infarct size[10].

  • Acclimation: Animals should be housed for at least one week prior to the experiment with free access to food and water.

Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol

The intraluminal suture method is a widely accepted technique for inducing focal cerebral ischemia[10][11].

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a silicon-coated tip[10]

  • Microvascular clips

  • Laser Doppler Flowmeter (for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat (e.g., with 3-4% isoflurane for induction, maintained at 1.5-2%).

  • Place the animal in a supine position on a heating pad to maintain normothermia.

  • Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature on the proximal ECA.

  • Place a temporary microvascular clip on the CCA and the ICA.

  • Make a small incision in the ECA.

  • Introduce the 4-0 nylon monofilament through the ECA stump and into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of approximately 70-80% as monitored by Laser Doppler Flowmetry confirms successful occlusion.

  • The duration of occlusion is typically 60-120 minutes for transient MCAO models[12].

  • For reperfusion, carefully withdraw the filament.

  • Close the ECA stump and remove the temporary ligatures and clips.

  • Suture the cervical incision.

  • Allow the animal to recover from anesthesia.

Preparation and Administration of this compound

Preparation:

  • Determine the appropriate vehicle for this compound based on its solubility (e.g., saline, DMSO, etc.).

  • Prepare a stock solution of this compound at a desired concentration.

  • On the day of the experiment, dilute the stock solution to the final desired concentrations for injection.

Administration:

  • Route: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes for systemic drug delivery in this model.

  • Timing: Based on studies of other PARP inhibitors, a therapeutic window of 4-6 hours post-MCAO is a reasonable starting point for investigation[13][14]. Administration can be initiated before, during, or after the ischemic event.

  • Procedure (for i.v. administration via tail vein):

    • Warm the rat's tail to dilate the veins.

    • Place the rat in a restraining device.

    • Insert a needle (e.g., 27-gauge) attached to a syringe containing the this compound solution into a lateral tail vein.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

Assessment of Outcomes

Neurological Deficit Scoring:

  • Perform neurological assessments at 24 hours post-MCAO and at subsequent time points.

  • A commonly used scoring system is the Bederson scale or a modified neurological severity score (mNSS)[15]. An example scale is as follows:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Decreased resistance to lateral push.

    • 3: Unidirectional circling.

    • 4: Spontaneous circling or barrel rolling.

Infarct Volume Measurement:

  • At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the rat.

  • Carefully remove the brain.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Visualizations

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase Animal_Acclimation Animal Acclimation (≥ 1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Anesthesia Anesthesia Induction Randomization->Anesthesia MCAO Middle Cerebral Artery Occlusion (60-120 min) Anesthesia->MCAO Reperfusion Reperfusion (Filament Withdrawal) MCAO->Reperfusion Drug_Admin This compound/Vehicle Administration (e.g., 4h post-MCAO) Reperfusion->Drug_Admin Neuro_Assess Neurological Assessment (e.g., 24h, 48h, 7d) Drug_Admin->Neuro_Assess Infarct_Analysis Infarct Volume Analysis (TTC Staining) Neuro_Assess->Infarct_Analysis Data_Analysis Data Analysis Infarct_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a rat MCAO model.

PARP_Inhibition_Pathway cluster_stimulus Ischemic Insult cluster_damage Cellular Damage Cascade cluster_parp PARP Activation & Intervention cluster_death Cell Death Pathway (Parthanatos) Ischemia Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) ↑ Excitotoxicity Ischemia->ROS DNA_Damage DNA Strand Breaks ROS->DNA_Damage PARP_Activation PARP-1 Activation DNA_Damage->PARP_Activation PAR_Formation Poly(ADP-ribose) (PAR) Polymer Formation PARP_Activation->PAR_Formation AIF_Release AIF Release from Mitochondria PAR_Formation->AIF_Release This compound This compound This compound->PARP_Activation Inhibits Cell_Death Neuronal Cell Death AIF_Release->Cell_Death

Caption: Simplified signaling pathway of PARP-1 inhibition in ischemic stroke.

References

Application Notes and Protocols for JPI-289 in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing JPI-289, a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, in neuroprotection assays. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of JPI-289 in various models of neuronal injury.

Introduction

JPI-289 is a novel, water-soluble PARP-1 inhibitor that has demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic brain injury.[1][2][3] Overactivation of PARP-1 in response to neuronal injury, such as that occurring during a stroke, leads to a cascade of detrimental events including energy failure (depletion of NAD+ and ATP), apoptosis, and neuroinflammation.[1][4] By inhibiting PARP-1, JPI-289 helps to mitigate these processes, thereby preserving neuronal viability and function.

Mechanism of Action

JPI-289 exerts its neuroprotective effects by competitively inhibiting the catalytic activity of PARP-1. In the context of neuronal injury, DNA damage triggers the activation of PARP-1, which then cleaves NAD+ to form poly(ADP-ribose) (PAR) polymers on acceptor proteins. This excessive consumption of NAD+ leads to cellular energy collapse and cell death. JPI-289 blocks this process, thereby preserving intracellular NAD+ and ATP levels, and preventing the downstream activation of apoptotic pathways, including the release of apoptosis-inducing factor (AIF) and cytochrome C.[1][2]

Data Presentation: JPI-289 Concentrations and Efficacy

The following tables summarize the effective concentrations and doses of JPI-289 from key preclinical studies.

Table 1: In Vitro Efficacy of JPI-289

ParameterValueCell TypeModelSource
PARP-1 Activity Inhibition (IC₅₀)18.5 nmol/LN/A (Enzymatic Assay)N/A[1]
Cellular PAR Formation Inhibition (IC₅₀)10.7 nmol/LRat Cortical NeuronsN/A[1]
Non-toxic ConcentrationUp to 1 mmol/LRat Cortical NeuronsCell Viability Assays (Trypan Blue, LDH)[1]
Neuroprotective ConcentrationPost-insult treatmentRat Cortical NeuronsOxygen-Glucose Deprivation (OGD)[1][2]

Table 2: In Vivo Efficacy of JPI-289

Animal ModelAdministration RouteEffective DoseTreatment WindowKey OutcomesSource
Transient Middle Cerebral Artery Occlusion (tMCAO) in RatsIntravenous10 mg/kg2 hours post-MCAO with reperfusion53% reduction in infarct volume, 56% reduction in apoptotic cells[4]
Permanent Middle Cerebral Artery Occlusion (pMCAO) in RatsIntravenous10 mg/kgN/A16% reduction in infarct volume[4]
Ischemic Stroke ModelIntravenous7.5 mg/kg or 10 mg/kg2 hours post-MCAOSignificantly reduced infarct volume[5]
Ischemic Stroke ModelIntravenous10 mg/kgUp to 12 hours post-MCAOReduced infarct volume[5]

Experimental Protocols

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

This protocol describes an in vitro model of ischemia to assess the neuroprotective effects of JPI-289.

Materials:

  • Primary cortical neurons

  • Neurobasal medium

  • B-27 supplement

  • Glutamine

  • Glucose-free DMEM

  • JPI-289

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Reagents for cell viability assays (e.g., MTT, LDH assay kits)

  • Reagents for apoptosis assays (e.g., Caspase-3 assay kit)

Protocol:

  • Cell Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B-27 and glutamine.

  • OGD Induction:

    • Replace the culture medium with glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber for a predetermined duration (e.g., 2 hours) to induce ischemic-like injury.

  • JPI-289 Treatment:

    • Following the OGD period, replace the glucose-free DMEM with complete Neurobasal medium containing various concentrations of JPI-289 (e.g., ranging from nanomolar to micromolar concentrations). A vehicle control group should be included.

    • Incubate the cells for a specified period (e.g., 2 hours).[1][2]

  • Reperfusion: After JPI-289 treatment, replace the medium with fresh, complete Neurobasal medium and return the cells to a normoxic incubator for a recovery period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using standard assays such as the MTT or LDH assay.

    • Apoptosis: Quantify apoptosis by measuring the activity of key apoptotic markers like cleaved caspase-3.

    • Cellular Energy Levels: Assess intracellular ATP and NAD+ levels to determine the effect of JPI-289 on cellular metabolism.

In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol outlines an in vivo model of focal cerebral ischemia to evaluate the neuroprotective efficacy of JPI-289.

Materials:

  • Male Sprague-Dawley rats (or other suitable strain)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • JPI-289 (formulated for intravenous injection)

  • Saline (vehicle control)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Equipment for neurological function assessment

Protocol:

  • tMCAO Surgery:

    • Anesthetize the rat.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a specific duration (e.g., 2 hours).

  • JPI-289 Administration:

    • At a predetermined time point after the onset of MCAO (e.g., 2 hours), administer JPI-289 (10 mg/kg) or vehicle (saline) intravenously.[4]

  • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

  • Neurological Assessment:

    • At various time points post-MCAO (e.g., 24 hours, 7 days, 28 days), evaluate neurological function using a standardized scoring system (e.g., Bederson's scale).[4]

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 24 hours or later), euthanize the animals and perfuse the brains.

    • Slice the brains and stain with TTC to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Immunohistochemistry: Perform immunohistochemical analysis on brain sections to assess for markers of apoptosis (e.g., TUNEL staining) and neuroinflammation.

Visualizations

JPI289_Signaling_Pathway DNA_Damage DNA Damage (e.g., from Ischemia) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion cleaves NAD+ AIF_Release AIF Release from Mitochondria PARP1_Activation->AIF_Release ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Energy_Failure Cellular Energy Failure ATP_Depletion->Energy_Failure Apoptosis Apoptosis Energy_Failure->Apoptosis AIF_Release->Apoptosis JPI289 JPI-289 JPI289->PARP1_Activation inhibits

Caption: JPI-289's neuroprotective signaling pathway.

In_Vitro_Workflow Start Start: Primary Cortical Neuron Culture OGD Induce Injury: Oxygen-Glucose Deprivation (OGD) Start->OGD Treatment Treat with JPI-289 or Vehicle OGD->Treatment Reperfusion Reperfusion Period Treatment->Reperfusion Assessment Assess Neuroprotection: - Cell Viability (MTT/LDH) - Apoptosis (Caspase-3) - ATP/NAD+ Levels Reperfusion->Assessment End End: Data Analysis Assessment->End

Caption: In vitro neuroprotection assay workflow.

In_Vivo_Workflow Start Start: Animal Model (e.g., Rat) MCAO Induce Ischemia: Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Treatment Administer JPI-289 or Vehicle (i.v.) MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Assessment Post-operative Assessments: - Neurological Function - Infarct Volume (TTC) - Histology Reperfusion->Assessment End End: Data Analysis Assessment->End

Caption: In vivo neuroprotection assay workflow.

References

Measuring PARP-1 Inhibition by Amelparib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) by Amelparib (also known as Fluzoparib or SHR-3162). This document includes detailed protocols for key biochemical and cellular assays, a summary of inhibitory activity, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway. It recognizes single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.

This compound is a potent small molecule inhibitor of PARP-1 and PARP-2.[1] By competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the enzyme, this compound prevents PAR synthesis. This inhibition of SSB repair leads to the accumulation of DNA damage, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[2]

Another important mechanism of action for PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-1 enzyme on the DNA, creating a cytotoxic PARP-DNA complex that can interfere with DNA replication and transcription.[2][3] The potency of a PARP inhibitor is therefore determined by both its catalytic inhibition and its ability to trap PARP on DNA.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against PARP-1 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different PARP inhibitors.

InhibitorPARP-1 IC50 (nM)Assay TypeReference
This compound (Fluzoparib/SHR-3162) 2.0Enzymatic Assay[1]
This compound (Fluzoparib) 1.46 ± 0.72Cell-free Enzymatic Assay[4]
Olaparib1.5Enzymatic Assay[1]

Signaling Pathway and Experimental Workflow Diagrams

PARP-1 Signaling in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP-1 in the detection and repair of DNA single-strand breaks.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediate This compound This compound This compound->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

General Workflow for Measuring PARP-1 Inhibition

This diagram outlines the general experimental process for assessing the inhibitory effect of a compound like this compound on PARP-1 activity.

Experimental_Workflow cluster_workflow Workflow for PARP-1 Inhibition Assay Start Start: Prepare Assay Components Incubate Incubate PARP-1 with This compound (or control) Start->Incubate Add_Substrate Add NAD+ and Activated DNA Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Detection Detect PARylation (e.g., ELISA, Fluorescence) Reaction->Detection Analyze Analyze Data and Calculate IC50 Detection->Analyze End End: Determine Inhibitory Potency Analyze->End

References

Application Notes and Protocols for Assessing Amelparib Efficacy in MCAO Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological deficits. A key player in this pathological process is the overactivation of Poly(ADP-ribose) polymerase (PARP), which leads to a form of programmed cell death known as parthanatos. Amelparib, a parthenolide analogue, is a potent PARP inhibitor that holds significant promise as a neuroprotective agent in the context of ischemic stroke. By mitigating PARP-mediated cell death and reducing neuroinflammation, this compound aims to preserve neuronal tissue and improve functional outcomes.

This document provides a detailed protocol for assessing the efficacy of this compound in a preclinical model of focal cerebral ischemia: the Middle Cerebral Artery Occlusion (MCAO) model. The MCAO model is a widely used and well-established method for simulating ischemic stroke in rodents. These application notes will guide researchers through the experimental workflow, from the surgical induction of ischemia to the comprehensive evaluation of this compound's neuroprotective effects.

Mechanism of Action of PARP Inhibitors in Ischemic Stroke

Following an ischemic insult, the resulting DNA damage leads to the hyperactivation of PARP-1. This overactivation depletes cellular energy stores (NAD+ and ATP) and triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, culminating in neuronal death through a caspase-independent pathway known as parthanatos. PARP inhibitors like this compound competitively inhibit the catalytic activity of PARP-1, thereby preventing the depletion of cellular energy and blocking the downstream signaling cascade that leads to parthanatos. Furthermore, PARP inhibition has been shown to reduce post-ischemic inflammation by modulating the activity of transcription factors such as NF-κB.[1][2]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The intraluminal filament model of MCAO is a common and reproducible method for inducing focal cerebral ischemia.[3]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silicone-coated nylon monofilament

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert the silicone-coated filament through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, as monitored by the laser Doppler flowmeter, confirms successful occlusion.

  • For transient MCAO, the filament is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Suture the incision and allow the animal to recover.

This compound Administration

This compound (or its analogue, parthenolide) can be administered intraperitoneally.

Materials:

  • This compound/Parthenolide

  • Vehicle (e.g., saline with a small percentage of DMSO)

  • Syringes and needles

Procedure:

  • Prepare a stock solution of this compound/Parthenolide in the chosen vehicle.

  • Administer the drug intraperitoneally immediately after the onset of ischemia or reperfusion, and at subsequent time points as required by the study design (e.g., once daily).

  • A vehicle-only group should be included as a control.

Assessment of Neurological Deficit

Neurological function should be assessed at various time points post-MCAO (e.g., 24h, 48h, 72h) by an observer blinded to the experimental groups. A commonly used scoring system is the 6-point scale.[4]

Scoring System:

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous walking with a depressed level of consciousness.

  • 5: Death.

Measurement of Infarct Volume

Infarct volume is a primary measure of the extent of ischemic damage and is typically assessed 24h or 72h post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[4]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 4% paraformaldehyde solution

  • Brain matrix

  • Digital camera and image analysis software

Procedure:

  • Euthanize the animal and carefully remove the brain.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Incubate the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 4% paraformaldehyde.

  • Capture digital images of the slices and quantify the infarct area in each slice using image analysis software.

  • Calculate the total infarct volume, correcting for edema: Infarct Volume (%) = [(Volume of contralateral hemisphere) - (Volume of non-infarcted ipsilateral hemisphere)] / (Volume of contralateral hemisphere) x 100

Quantification of Brain Edema

Brain water content is a measure of cerebral edema.

Procedure:

  • At the time of sacrifice, weigh the ischemic hemisphere (wet weight).

  • Dry the tissue in an oven at 100°C for 24 hours and re-weigh (dry weight).

  • Calculate the brain water content: Brain Water Content (%) = [(Wet weight - Dry weight) / Wet weight] x 100

Molecular and Cellular Assays

Procedure:

  • Prepare paraffin-embedded brain sections.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval.

  • Follow the manufacturer's protocol for the in situ cell death detection kit (e.g., Roche). This typically involves incubating the sections with a TUNEL reaction mixture containing TdT and dUTP-fluorescein.[5]

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Visualize and quantify TUNEL-positive cells in the peri-infarct region using a fluorescence microscope.

Procedure:

  • Homogenize brain tissue from the ischemic hemisphere in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., PARP, cleaved Caspase-3, AIF, Bcl-2, Bax, NF-κB, p-p38 MAPK).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).[6][7][8]

Procedure:

  • Homogenize brain tissue or collect serum samples.

  • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).

  • Follow the manufacturer's protocol, which typically involves adding the sample to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.[9]

  • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Data Presentation

Quantitative data should be presented in clearly structured tables to facilitate comparison between treatment groups. The following tables provide an example based on data for the this compound analogue, parthenolide.[4]

Table 1: Effect of Parthenolide on Neurological Deficit Score after MCAO

Treatment GroupDose (mg/kg)Neurological Score (24h)Neurological Score (72h)
Sham-0.0 ± 0.00.0 ± 0.0
MCAO + Vehicle-3.5 ± 0.53.2 ± 0.4
MCAO + ParthenolideLow2.8 ± 0.42.5 ± 0.5
MCAO + ParthenolideHigh2.1 ± 0.3 1.8 ± 0.4
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle.

Table 2: Effect of Parthenolide on Infarct Volume and Brain Water Content after MCAO

Treatment GroupDose (mg/kg)Infarct Volume (%) (24h)Infarct Volume (%) (72h)Brain Water Content (%) (24h)Brain Water Content (%) (72h)
Sham-0.0 ± 0.00.0 ± 0.078.5 ± 0.678.3 ± 0.5
MCAO + Vehicle-49.2 ± 0.846.3 ± 0.485.3 ± 0.586.2 ± 0.4
MCAO + ParthenolideLow45.1 ± 1.140.2 ± 0.5**83.9 ± 0.683.1 ± 0.7
MCAO + ParthenolideHigh42.4 ± 1.336.7 ± 0.7 82.4 ± 0.581.3 ± 0.5**
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle.

Mandatory Visualization

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization MCAO_Surgery MCAO Surgery (Transient or Permanent) Randomization->MCAO_Surgery Drug_Administration This compound/Vehicle Administration MCAO_Surgery->Drug_Administration Neurological_Assessment Neurological Assessment (24h, 48h, 72h) Drug_Administration->Neurological_Assessment Sacrifice_Tissue_Collection Sacrifice and Tissue Collection (24h or 72h) Neurological_Assessment->Sacrifice_Tissue_Collection Statistical_Analysis Statistical Analysis Neurological_Assessment->Statistical_Analysis Infarct_Volume Infarct Volume Measurement (TTC Staining) Sacrifice_Tissue_Collection->Infarct_Volume Brain_Edema Brain Edema Quantification Sacrifice_Tissue_Collection->Brain_Edema Molecular_Assays Molecular & Cellular Assays (Western Blot, ELISA, TUNEL) Sacrifice_Tissue_Collection->Molecular_Assays Infarct_Volume->Statistical_Analysis Brain_Edema->Statistical_Analysis Molecular_Assays->Statistical_Analysis

Caption: Experimental workflow for assessing this compound efficacy.

PARP_Inhibition_Pathway Ischemia Ischemic Insult DNA_Damage DNA Damage Ischemia->DNA_Damage NFkB_Activation NF-κB Activation Ischemia->NFkB_Activation PARP_Activation PARP-1 Hyperactivation DNA_Damage->PARP_Activation NAD_Depletion NAD+ & ATP Depletion PARP_Activation->NAD_Depletion AIF_Release AIF Release from Mitochondria PARP_Activation->AIF_Release PARP_Activation->NFkB_Activation This compound This compound This compound->PARP_Activation Inhibits This compound->NFkB_Activation Inhibits AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation Parthanatos Parthanatos (Caspase-Independent Cell Death) AIF_Translocation->Parthanatos Neuroinflammation Neuroinflammation NFkB_Activation->Neuroinflammation

Caption: this compound's mechanism in ischemic stroke.

References

Application Notes and Protocols: Utilizing JPI-289 in Combination with Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and experimental protocols for investigating the therapeutic potential of JPI-289, a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, in combination with other neuroprotective agents for ischemic stroke and related neurodegenerative conditions.

Introduction

JPI-289 is a novel, water-soluble PARP-1 inhibitor that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1] Excessive activation of PARP-1 in response to DNA damage, a key event in the ischemic cascade, leads to cellular energy depletion and neuronal death.[1] By inhibiting PARP-1, JPI-289 helps to preserve cellular energy stores, reduce apoptosis, and mitigate neuroinflammation.[1][2]

While JPI-289 shows promise as a monotherapy, targeting multiple pathways in the complex pathophysiology of ischemic stroke through combination therapy is a rational approach to enhance neuroprotection. This document outlines the scientific basis and provides detailed experimental protocols for evaluating JPI-289 in combination with other classes of neuroprotective agents.

Preclinical Data on JPI-289 Monotherapy

Preclinical studies have established the neuroprotective efficacy of JPI-289 in various models of ischemic stroke.

ParameterFindingReference
In Vitro Efficacy (OGD Model) Attenuated PARP activity, restored ATP and NAD+ levels, and reduced apoptosis-associated molecules (AIF, cytochrome C, cleaved caspase-3) in rat cortical neurons.[1]
In Vivo Efficacy (tMCAO Model) Reduced infarct volume by 53% and apoptotic cells by 56% when administered 2 hours after MCAO.[2][3]
In Vivo Efficacy (pMCAO Model) Reduced infarct volume by 16%.[2][3]
Optimal Dose (tMCAO) 10 mg/kg administered intravenously.[3]
Therapeutic Window (tMCAO) Effective up to 12 hours after MCAO, with greater efficacy observed with earlier administration.
Pharmacokinetics (in rats) Half-life of 1.4-1.5 hours with 65.6% bioavailability after oral administration.[1]
Pharmacokinetics (in humans) In a first-in-human study, JPI-289 was well-tolerated. The elimination half-life was 2.18 to 3.21 hours in a single ascending dose study.[4]

Rationale for Combination Therapy

The pathophysiology of ischemic stroke involves multiple interconnected pathways, including excitotoxicity, oxidative stress, inflammation, and apoptosis. A multi-target approach using a combination of drugs with complementary mechanisms of action is therefore likely to be more effective than a single-agent therapy.

JPI-289 and NMDA Receptor Antagonists

Rationale: Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is an early event in the ischemic cascade. Combining a PARP-1 inhibitor like JPI-289, which acts downstream to prevent DNA damage-induced cell death, with an NMDA receptor antagonist that blocks the initial excitotoxic insult, could provide synergistic neuroprotection.

JPI-289 and Antioxidants

Rationale: Oxidative stress, characterized by the excessive production of reactive oxygen species (ROS), is a major contributor to neuronal damage following ischemia-reperfusion. While JPI-289 can mitigate some downstream consequences of oxidative DNA damage, combining it with a direct antioxidant could provide a more comprehensive defense against ROS-mediated injury. A study combining the PARP inhibitor 4-amino-1,8-naphthalimide with the antioxidant quercetin showed a significant reversal of CCI-induced changes in a neuropathic pain model, suggesting the potential for this combination strategy in neuroprotection.[5]

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol is designed to assess the synergistic neuroprotective effects of JPI-289 and a combination agent in a well-established in vitro model of ischemic stroke.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glucose-free Neurobasal medium

  • JPI-289

  • Combination agent (e.g., NMDA receptor antagonist like MK-801, or an antioxidant like N-acetylcysteine)

  • Hypoxic chamber (1% O2, 5% CO2, 94% N2)

  • Cell viability assays (e.g., MTT, LDH)

  • Apoptosis assays (e.g., Caspase-3/7 activity, TUNEL staining)

Procedure:

  • Cell Culture: Plate primary cortical neurons and culture for 7-10 days to allow for maturation.

  • OGD Induction:

    • Wash cultures with glucose-free Neurobasal medium.

    • Replace with fresh glucose-free Neurobasal medium.

    • Place the cultures in a hypoxic chamber for a predetermined duration (e.g., 60-90 minutes).

  • Treatment Application:

    • Immediately following OGD, replace the medium with fresh, glucose-containing Neurobasal medium.

    • Add JPI-289 alone, the combination agent alone, or JPI-289 and the combination agent together at various concentrations. Include a vehicle control group.

  • Reperfusion: Return the cultures to a normoxic incubator (95% air, 5% CO2) for 24-48 hours.

  • Assessment of Neuroprotection:

    • Measure cell viability using the MTT assay.

    • Quantify cell death by measuring LDH release into the culture medium.

    • Assess apoptosis using a Caspase-3/7 activity assay or by performing TUNEL staining.

Data Analysis: Compare the effects of the combination therapy to each agent alone and the vehicle control. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine synergistic effects.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

This protocol details the evaluation of JPI-289 in combination with another neuroprotective agent in a clinically relevant animal model of ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Laser Doppler flowmeter

  • JPI-289

  • Combination agent

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

  • Neurological scoring system (e.g., Bederson score)

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain body temperature at 37°C.

  • MCAO Surgery:

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Confirm occlusion with a laser Doppler flowmeter, observing a significant drop in cerebral blood flow.

  • Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90-120 minutes), then withdraw the filament to allow for reperfusion.

  • Drug Administration:

    • Administer JPI-289 (e.g., 10 mg/kg, i.v.), the combination agent, or the combination of both at the onset of reperfusion or at a specified time point post-MCAO. Include a vehicle control group.

  • Neurological Assessment:

    • At 24 hours and subsequent time points post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • At 48 hours or a later time point, euthanize the animals and harvest the brains.

    • Slice the brains coronally and stain with TTC. The infarcted tissue will appear white, while viable tissue will be red.

    • Quantify the infarct volume using image analysis software.

Data Analysis: Compare the infarct volumes and neurological scores between the different treatment groups. Statistical analysis will determine the efficacy of the combination therapy compared to monotherapies and the control.

Visualization of Pathways and Workflows

Signaling Pathway of PARP-1 Inhibition in Neuroprotection

PARP1_Neuroprotection Ischemia Ischemia/Reperfusion Injury DNA_Damage DNA Damage Ischemia->DNA_Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Accumulation Poly(ADP-ribose) (PAR) Accumulation PARP1_Activation->PAR_Accumulation JPI_289 JPI-289 JPI_289->PARP1_Activation Inhibits Neuroprotection Neuroprotection JPI_289->Neuroprotection NAD_Depletion NAD+ Depletion PAR_Accumulation->NAD_Depletion AIF_Translocation AIF Translocation to Nucleus PAR_Accumulation->AIF_Translocation ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Energy_Failure Cellular Energy Failure ATP_Depletion->Energy_Failure Neuronal_Death Neuronal Death (Parthanatos) AIF_Translocation->Neuronal_Death Energy_Failure->Neuronal_Death

Caption: Mechanism of JPI-289 neuroprotection via PARP-1 inhibition.

Experimental Workflow for In Vivo Combination Therapy

MCAO_Workflow Start Start Anesthesia Anesthetize Rodent Start->Anesthesia MCAO Induce tMCAO Anesthesia->MCAO Ischemia Ischemia (90-120 min) MCAO->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Treatment Administer Treatment Groups: - Vehicle - JPI-289 - Combination Agent - JPI-289 + Combination Agent Reperfusion->Treatment Neuro_Assess Neurological Assessment (24h, 48h, etc.) Treatment->Neuro_Assess Euthanasia Euthanize Animal (48h) Neuro_Assess->Euthanasia Brain_Harvest Harvest Brain Euthanasia->Brain_Harvest TTC_Stain TTC Staining Brain_Harvest->TTC_Stain Infarct_Analysis Infarct Volume Analysis TTC_Stain->Infarct_Analysis End End Infarct_Analysis->End

Caption: In vivo experimental workflow for JPI-289 combination therapy.

Logical Relationship for Synergistic Neuroprotection

Synergy_Logic Ischemic_Insult Ischemic Insult Excitotoxicity Excitotoxicity Ischemic_Insult->Excitotoxicity Oxidative_Stress Oxidative Stress Ischemic_Insult->Oxidative_Stress DNA_Damage_Apoptosis DNA Damage & Apoptosis Excitotoxicity->DNA_Damage_Apoptosis Oxidative_Stress->DNA_Damage_Apoptosis NMDA_Antagonist NMDA Receptor Antagonist NMDA_Antagonist->Excitotoxicity Blocks Neuronal_Survival Increased Neuronal Survival NMDA_Antagonist->Neuronal_Survival Antioxidant Antioxidant Antioxidant->Oxidative_Stress Reduces Antioxidant->Neuronal_Survival JPI_289 JPI-289 (PARP-1 Inhibitor) JPI_289->DNA_Damage_Apoptosis Inhibits JPI_289->Neuronal_Survival

Caption: Rationale for synergistic neuroprotection with JPI-289 combinations.

References

Troubleshooting & Optimization

Optimizing JPI-289 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of JPI-289 to minimize potential off-target effects during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JPI-289?

JPI-289 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the base excision repair pathway, which is crucial for repairing single-strand DNA breaks. By inhibiting PARP-1, JPI-289 prevents the repair of these breaks, which can lead to the accumulation of DNA damage and cell death, particularly in the context of certain pathologies like ischemic stroke where PARP-1 is overactivated.[1][3]

Q2: What are the known or potential off-target effects of PARP inhibitors like JPI-289?

While specific off-target profiling data for JPI-289 is not extensively published, studies on other PARP inhibitors have revealed potential off-target activities. Some PARP inhibitors have been shown to interact with other protein kinases, which could contribute to both therapeutic and adverse effects.[1][4] Common class-wide adverse effects observed in clinical trials of PARP inhibitors include fatigue, nausea, and hematological toxicities (anemia, neutropenia, thrombocytopenia), which may be linked to off-target effects.[2][5] It is important for researchers to monitor for these potential effects in their experimental systems.

Q3: What dosage ranges for JPI-289 have been explored in pre-clinical and clinical studies?

In a pre-clinical animal model of ischemic stroke, an effective dose of 10 mg/kg of JPI-289 was identified.[1][6] In a first-in-human Phase 1 clinical trial in healthy volunteers, single ascending doses up to 600 mg and multiple ascending doses up to 450 mg administered every 12 hours were evaluated.[7][8][9] These studies reported that JPI-289 was generally well-tolerated with only mild adverse events.[7][8][9]

Q4: How can I determine the optimal, on-target effective dose of JPI-289 in my experimental model?

A dose-response study is essential. This typically involves treating your cells or animal models with a range of JPI-289 concentrations. The optimal dose should be the lowest concentration that achieves the desired level of PARP-1 inhibition and therapeutic effect (e.g., neuroprotection) without inducing significant cytotoxicity or off-target effects.

Q5: What are the key pharmacokinetic parameters of JPI-289 from human studies?

In healthy volunteers, JPI-289 administered intravenously reached its maximum plasma concentration (Cmax) within about 30 minutes. The elimination half-life (t1/2) was found to be in the range of 2.18 to 3.21 hours.[5][8][9]

Troubleshooting Guide

Issue 1: High level of cytotoxicity observed in cell-based assays at expected therapeutic concentrations.
  • Possible Cause: The JPI-289 concentration may be too high for the specific cell line being used, leading to off-target effects or overwhelming the cellular machinery.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for PARP-1 activity and the CC50 (half-maximal cytotoxic concentration) for your cell line.

    • Optimize Exposure Time: Reduce the duration of JPI-289 exposure. A shorter incubation time may be sufficient to achieve PARP-1 inhibition without causing excessive cell death.

    • Assess Cell Health: Use multiple assays to assess cell viability and cytotoxicity (e.g., MTS/XTT, LDH release, Annexin V/PI staining for apoptosis).

    • Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and is not contributing to cytotoxicity.

Issue 2: Inconsistent or lack of desired therapeutic effect in an animal model.
  • Possible Cause: Suboptimal dosage, timing of administration, or route of administration.

  • Troubleshooting Steps:

    • Review Dosing and Administration: Based on pre-clinical data, a dose of 10 mg/kg administered intravenously 2 hours after the ischemic event was shown to be effective in a mouse model.[1][6] Verify that your administration protocol is aligned with these findings or adapted appropriately for your model.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the plasma concentration of JPI-289 and the level of PARP-1 inhibition in your target tissue at various time points after administration to ensure adequate drug exposure and target engagement.

    • Evaluate Animal Health: Monitor the overall health of the animals, as unexpected toxicity can confound the therapeutic outcome.

Issue 3: Observing unexpected phenotypic changes or alterations in signaling pathways unrelated to PARP-1 inhibition.
  • Possible Cause: Potential off-target effects of JPI-289.

  • Troubleshooting Steps:

    • Kinase Profiling: If you suspect off-target kinase activity, you can perform a kinase profiling assay to screen for interactions between JPI-289 and a panel of known kinases.

    • Pathway Analysis: Utilize techniques like Western blotting or RNA sequencing to investigate changes in key signaling pathways that are not directly downstream of PARP-1.

    • Dose De-escalation: Determine if the unexpected effects are dose-dependent by testing lower concentrations of JPI-289. The goal is to find a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Data Summary

Table 1: JPI-289 Dosage Information from Pre-clinical and Clinical Studies

Study TypeModel SystemRoute of AdministrationEffective/Tested Dose RangeKey FindingsReference
Pre-clinical (Ischemic Stroke)Mouse (tMCAO)Intravenous10 mg/kgReduced infarct volume and apoptosis.[1][6]
Phase 1 Clinical TrialHealthy VolunteersIntravenous InfusionSingle: 35-600 mg; Multiple: 150-450 mgGenerally well-tolerated with mild adverse events.[7][8][9]

Table 2: Key Pharmacokinetic Parameters of JPI-289 in Healthy Volunteers (Single Ascending Dose)

DoseCmax (ng/mL)Tmax (hr)t1/2 (hr)
35 mg422.72~0.52.18
75 mgData not specified~0.5Data not specified
150 mgData not specified~0.5Data not specified
300 mgData not specified~0.5Data not specified
600 mg10,381.25~0.53.21
Note: Cmax and t1/2 values are presented as means. Cmax tended to increase supra-proportionally at higher doses.[7][8]

Experimental Protocols

Protocol 1: In Vitro PARP-1 Inhibition Assay
  • Cell Culture: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of JPI-289 in culture medium. Add the compound dilutions to the cells and incubate for the desired time (e.g., 2 hours).

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., H₂O₂) to stimulate PARP-1 activity.

  • Cell Lysis: Lyse the cells to release cellular contents.

  • PAR Measurement: Quantify the amount of poly(ADP-ribose) (PAR) using a commercially available PARP activity assay kit (e.g., ELISA-based).

  • Data Analysis: Plot the PAR levels against the JPI-289 concentration and determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTS Assay)
  • Cell Culture: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a range of JPI-289 concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

Visualizations

PARP1_Signaling_Pathway DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 activates PAR Synthesis PAR Synthesis PARP-1->PAR Synthesis DNA Repair Proteins DNA Repair Proteins PAR Synthesis->DNA Repair Proteins recruits DNA Repair DNA Repair DNA Repair Proteins->DNA Repair JPI-289 JPI-289 JPI-289->PARP-1 inhibits

Caption: JPI-289 inhibits PARP-1, preventing DNA repair.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation Dose-Response Dose-Response Curve (IC50 & CC50) Time-Course Time-Course Analysis Dose-Response->Time-Course Mechanism_Validation Mechanism of Action (PARP Inhibition) Time-Course->Mechanism_Validation PK_PD_Study Pharmacokinetic/ Pharmacodynamic Study Mechanism_Validation->PK_PD_Study Efficacy_Study Efficacy Study in Disease Model PK_PD_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study In Vitro Optimization In Vitro Optimization In Vivo Validation In Vivo Validation

Caption: Workflow for optimizing JPI-289 dosage.

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity? Check_Dose Review Dose-Response High_Cytotoxicity->Check_Dose Yes Check_Time Optimize Exposure Time Check_Dose->Check_Time Check_Vehicle Control for Vehicle Effects Check_Time->Check_Vehicle Inconsistent_Effect Inconsistent Effect? Review_Protocol Review Dosing Protocol Inconsistent_Effect->Review_Protocol Yes Assess_PKPD Assess PK/PD Review_Protocol->Assess_PKPD Unexpected_Phenotype Unexpected Phenotype? Kinase_Screen Kinase Profiling Unexpected_Phenotype->Kinase_Screen Yes Pathway_Analysis Pathway Analysis Kinase_Screen->Pathway_Analysis Dose_Deescalation Dose De-escalation Pathway_Analysis->Dose_Deescalation

Caption: Troubleshooting logic for JPI-289 experiments.

References

How to reduce variability in Amelparib animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Amelparib animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound, a PARP inhibitor.

Issue / Question Potential Causes Recommended Solutions
High variability in tumor growth within the same treatment group. 1. Inconsistent tumor cell implantation: Variation in the number of viable cells, injection site, or technique. 2. Tumor heterogeneity: Intrinsic differences in the growth rate and drug sensitivity of tumor cells. 3. Animal health status: Underlying health issues in some animals can affect tumor growth. 4. Inconsistent drug administration: Errors in dosing volume or frequency.1. Standardize implantation: Ensure a consistent number of viable cells are injected into the same subcutaneous location. Consider using Matrigel to support initial tumor growth. 2. Cell line characterization: Regularly verify the phenotype and genotype of the cancer cell line. 3. Animal health monitoring: Acclimatize animals properly and monitor their health closely throughout the study. Exclude animals that show signs of illness before the study begins. 4. Strict adherence to protocols: Ensure all personnel are thoroughly trained in the dosing procedures.
Inconsistent or lack of drug efficacy. 1. Suboptimal drug formulation: Poor solubility or stability of this compound in the vehicle. 2. Incorrect dosing: The dose may be too low to achieve a therapeutic effect. 3. Drug resistance: The tumor model may have intrinsic or acquired resistance to PARP inhibitors. 4. Variability in drug metabolism: Differences in drug metabolism between individual animals.1. Formulation optimization: Develop a stable and consistent formulation for this compound. For oral gavage, a suspension in a vehicle like 10% aqueous solution of gum arabic may be considered. 2. Dose-response studies: Conduct a dose-escalation study to determine the optimal therapeutic dose of this compound. 3. Model selection: Choose a well-characterized tumor model with known sensitivity to PARP inhibitors. 4. Pharmacokinetic analysis: Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model.
High toxicity or adverse effects observed. 1. Dose is too high: The administered dose of this compound may be above the maximum tolerated dose (MTD). 2. Off-target effects: The drug may have unintended effects on other biological pathways. 3. Animal strain sensitivity: The chosen animal strain may be particularly sensitive to this compound.1. MTD study: Conduct a maximum tolerated dose study to determine the highest dose that does not cause unacceptable toxicity. 2. Literature review: Research the known off-target effects of this compound and other PARP inhibitors. 3. Strain selection: If toxicity is a persistent issue, consider using a different, less sensitive animal strain.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for repairing single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which then lead to the formation of double-strand breaks during DNA replication. In cancer cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. This is a concept known as synthetic lethality.[1][2]

Q2: How should I prepare this compound for oral administration in mice?

A2: While specific formulation details for this compound are not publicly available, a common method for oral administration of similar compounds in preclinical studies is to prepare a suspension. For example, a formulation for oral gavage could be a suspension in a 10% aqueous solution of gum arabic, administered in a volume of 5-10 ml/kg.[3] It is crucial to ensure the formulation is homogenous to provide consistent dosing. To reduce stress during oral gavage, precoating the gavage needle with sucrose has been shown to be effective.[4]

Q3: What are the key considerations for designing an efficacy study for this compound in a xenograft model?

A3: Key considerations include:

  • Animal Model Selection: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies with human cancer cell lines. The choice of cell line is critical and should be based on its known sensitivity to PARP inhibitors.

  • Group Size and Randomization: Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment and control groups to minimize bias.

  • Dosing Regimen: Determine the optimal dose and schedule through dose-finding studies.

  • Endpoints: Primary endpoints typically include tumor volume and body weight measurements. Secondary endpoints could include pharmacodynamic markers like PAR levels in tumor tissue.

  • Data Analysis: Use appropriate statistical methods to analyze the data.

Q4: How can I monitor the pharmacodynamic effects of this compound in vivo?

A4: A key pharmacodynamic marker for PARP inhibitors is the level of poly(ADP-ribose) (PAR) in tumor tissue. Inhibition of PARP activity leads to a decrease in PAR levels. Tumor biopsies can be collected at different time points after this compound administration and analyzed by methods such as Western blotting or immunohistochemistry to assess PAR levels.[5][6]

Experimental Protocols

Protocol: Single-Agent Efficacy Study of a PARP Inhibitor in a Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the efficacy of a PARP inhibitor, which can be adapted for this compound.

1. Cell Culture and Animal Model:

  • Culture a human cancer cell line with known sensitivity to PARP inhibitors (e.g., BRCA-mutant) under standard conditions.
  • Use female athymic nude mice, 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cancer cells during the exponential growth phase.
  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

4. Drug Preparation and Administration:

  • Prepare the PARP inhibitor (e.g., this compound) in a suitable vehicle for oral gavage.
  • Administer the drug or vehicle orally once daily at the predetermined dose.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the animals for any signs of toxicity.
  • The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach a predetermined size or if they show signs of significant distress.

6. Pharmacodynamic Analysis (Optional):

  • At the end of the study, or at specific time points, collect tumor tissue to analyze PARP inhibition (e.g., by measuring PAR levels).

Visualizations

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits PAR PAR Synthesis (PARylation) PARP->PAR Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair This compound This compound (PARP Inhibitor) This compound->PARP inhibits

Figure 1: Simplified signaling pathway of PARP inhibition by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection PD_Analysis Pharmacodynamic Analysis (optional) Treatment->PD_Analysis Endpoint_Analysis Endpoint Analysis Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis PD_Analysis->Statistical_Analysis

Figure 2: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: JPI-289 In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals who are not observing the expected neuroprotective effects of JPI-289 in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JPI-289?

JPI-289 is a potent, water-soluble inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] Excessive activation of PARP-1 in response to DNA damage, particularly during events like ischemic brain injury, leads to neuronal apoptosis, necrosis, and inflammation.[1][3] JPI-289 exerts its neuroprotective effects by inhibiting PARP-1 activity, thereby preventing the downstream cascade of cell death.[1][2]

Q2: Has JPI-289 demonstrated neuroprotection in vitro previously?

Yes, JPI-289 has been shown to have neuroprotective effects in an in vitro model of ischemic injury using oxygen-glucose deprived (OGD) rat cortical neurons.[1][2] In these studies, JPI-289 treatment attenuated PARP activity, restored ATP and NAD+ levels, and reduced apoptosis-associated molecules such as apoptosis-inducing factor (AIF), cytochrome C, and cleaved caspase-3.[1][2]

Q3: What are the key parameters of JPI-289's activity from published studies?

The following table summarizes the key quantitative data for JPI-289 from in vitro studies.

ParameterValueCell SystemReference
PARP-1 Activity IC5018.5 nmol/LN/A[1]
Cellular PAR Formation IC5010.7 nmol/LRat Cortical Neurons[1]
Non-toxic ConcentrationUp to 1 mmol/LRat Cortical Neurons[1]

Troubleshooting Guide

Issue: JPI-289 is not showing the expected neuroprotective effect in my in vitro assay.

This is a common issue that can arise from a variety of factors related to the experimental setup. Below are a series of questions to help you troubleshoot your experiment.

Question 1: Is your in vitro model appropriate for studying PARP-1 inhibition-mediated neuroprotection?

  • Recommendation: The choice of an appropriate in vitro model is critical. JPI-289's neuroprotective effects have been demonstrated in a model of oxygen-glucose deprivation (OGD) in rat cortical neurons.[1][2] If you are using a different model, ensure that PARP-1 overactivation is a key driver of cell death in that system. Some neurodegenerative disease models may not involve the same cell death pathways.[4][5]

  • Troubleshooting Steps:

    • Confirm PARP-1 Activation: Before testing JPI-289, confirm that your neurotoxic stimulus (e.g., OGD, chemical toxin) induces PARP-1 activation in your chosen cell type. This can be assessed by measuring Poly(ADP-ribose) (PAR) levels via Western blot or immunofluorescence.

    • Consider Primary Neurons: While cell lines like HT22 or SH-SY5Y can be useful for initial screening, primary neuronal cultures are often more physiologically relevant for neuroprotection studies.[6][7] However, primary cultures can also be more variable.[6]

Question 2: Are you using an appropriate concentration and treatment timeline for JPI-289?

  • Recommendation: JPI-289 inhibits PARP-1 and cellular PAR formation in the nanomolar range.[1] However, the optimal concentration for neuroprotection in your specific model may vary. In the OGD model with rat cortical neurons, JPI-289 was administered for 2 hours after a 2-hour OGD period.[1]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of JPI-289 concentrations to determine the optimal effective concentration in your system.

    • Treatment Window: The timing of JPI-289 administration is crucial. Consider whether your experimental design requires pre-treatment, co-treatment, or post-treatment with the neurotoxic stimulus. For insults like OGD, a post-treatment application is clinically relevant.[1]

Question 3: Is your assay for measuring neuroprotection sensitive and appropriate?

  • Recommendation: The method used to quantify cell viability or death can significantly impact the results. Common assays include LDH, MTT, and Trypan blue exclusion. For a more detailed understanding of the mechanism, consider assays that measure specific apoptotic markers.

  • Troubleshooting Steps:

    • Multiple Readouts: Use more than one method to assess neuroprotection. For example, combine a metabolic assay like MTT with a cytotoxicity assay like LDH release.

    • Apoptosis Markers: To confirm the mechanism of action, measure downstream markers of PARP-1 inhibition, such as the reduction of AIF, cytochrome C, and cleaved caspase-3.[1][2]

Experimental Protocols

Protocol: In Vitro Neuroprotection Assay Using an Oxygen-Glucose Deprivation (OGD) Model

This protocol is based on the methodology described for testing JPI-289 in rat cortical neurons.[1]

  • Cell Culture:

    • Culture primary rat cortical neurons according to standard protocols.

  • Oxygen-Glucose Deprivation (OGD):

    • Replace the normal culture medium with a glucose-free medium.

    • Place the culture plates in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for 2 hours.

  • JPI-289 Treatment:

    • After the 2-hour OGD period, remove the plates from the hypoxic chamber.

    • Replace the glucose-free medium with a normal culture medium containing the desired concentration of JPI-289.

    • Incubate for a further 2 hours under normoxic conditions.

  • Assessment of Neuroprotection:

    • Following the 2-hour treatment with JPI-289, collect cell lysates or culture supernatants for analysis.

    • PARP Activity: Measure PAR levels by Western blot.

    • Cell Viability: Assess cell viability using assays such as LDH or Trypan blue exclusion.

    • Apoptosis Markers: Analyze the levels of AIF, cytochrome C, and cleaved caspase-3 by Western blot.

    • Metabolic Function: Measure ATP and NAD+ levels using commercially available kits.

Visualizations

JPI289_Signaling_Pathway cluster_0 Ischemic Insult (e.g., OGD) cluster_1 PARP-1 Activation and Cell Death Cascade cluster_2 JPI-289 Intervention cluster_3 Neuroprotective Outcome DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Accumulation PAR Accumulation PARP1_Activation->PAR_Accumulation Cell_Survival Cell Survival NAD_Depletion NAD+ Depletion PAR_Accumulation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion AIF_Release AIF Release ATP_Depletion->AIF_Release Apoptosis Apoptosis AIF_Release->Apoptosis JPI289 JPI-289 JPI289->PARP1_Activation Inhibits

Caption: Signaling pathway of JPI-289 mediated neuroprotection.

Experimental_Workflow start Start: Culture Primary Neurons ogd Induce Neurotoxicity (e.g., 2h OGD) start->ogd treatment Treat with JPI-289 (e.g., 2h post-OGD) ogd->treatment analysis Analyze Endpoints treatment->analysis viability Cell Viability Assays (LDH, MTT) analysis->viability markers Apoptosis Marker Analysis (Western Blot) analysis->markers par PAR Level Measurement analysis->par end End: Data Interpretation viability->end markers->end par->end

Caption: Experimental workflow for an in vitro neuroprotection assay.

Troubleshooting_Logic start No Neuroprotection Observed q1 Is the in vitro model appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are JPI-289 concentration and timing optimal? a1_yes->q2 sol1 Consider a model where PARP-1 is a key cell death driver (e.g., OGD). Confirm PARP-1 activation. a1_no->sol1 end Re-evaluate Experiment sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the readout assay appropriate? a2_yes->q3 sol2 Perform a dose-response curve. Optimize the treatment window (pre-, co-, or post-treatment). a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Use multiple assays (e.g., LDH & MTT). Measure mechanism-specific markers (e.g., cleaved caspase-3). a3_no->sol3 sol3->end

Caption: Troubleshooting flowchart for in vitro neuroprotection experiments.

References

Technical Support Center: Improving the Therapeutic Window of Amelparib in Stroke Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Amelparib (JPI-289) in preclinical stroke models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with the goal of optimizing the therapeutic window and achieving robust and reproducible results.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action in ischemic stroke?

This compound (also known as JPI-289) is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). In the context of ischemic stroke, its neuroprotective effect is primarily attributed to the inhibition of a cell death pathway called "Parthanatos."[1][2] Overactivation of PARP-1 in response to DNA damage triggered by ischemia leads to the production of large polymers of poly(ADP-ribose) (PAR). This, in turn, causes the release of apoptosis-inducing factor (AIF) from the mitochondria, which translocates to the nucleus and initiates DNA fragmentation and cell death.[1][2] By inhibiting PARP-1, this compound prevents this cascade, thereby reducing neuronal death in the ischemic brain.

Q2: What is the reported therapeutic window for PARP inhibitors in preclinical stroke models?

Several studies on various PARP inhibitors in rodent models of middle cerebral artery occlusion (MCAO) suggest a therapeutic window of approximately 4 to 6 hours after the ischemic event.[1] For this compound specifically, one study identified the most effective time of administration to be 2 hours after MCAO with reperfusion in a rat model.

Experimental Design and Dosing

Q3: What is a recommended starting dose for this compound in a rat MCAO model?

Based on preclinical studies, a dose of 10 mg/kg of this compound administered intravenously has been shown to be effective in reducing infarct volume and improving neurological outcomes in a rat model of transient MCAO. This dose was identified as the most effective in a dose-response study.

Q4: What are the key considerations when designing a preclinical study with this compound?

  • Animal Models: The choice of animal model is critical. While younger, healthy male rodents are commonly used, consider using aged animals or animals with comorbidities (e.g., hypertension) to increase the translational relevance of your findings.[1]

  • Sex Differences: Be aware of potential sex-specific effects of PARP inhibitors. Some studies have reported differences in the neuroprotective efficacy of PARP inhibitors between male and female animals.[3]

  • Outcome Measures: Utilize a combination of histological (e.g., infarct volume measurement) and functional (e.g., neurological deficit scores, behavioral tests) outcome measures to comprehensively assess the effects of this compound.[1]

Troubleshooting Guide

Issues with Efficacy and Reproducibility

Q5: I am not observing the expected neuroprotective effect with this compound in my MCAO model. What are the potential reasons?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Timing of Administration: The therapeutic window is critical. Ensure that this compound is administered within the effective time frame (ideally around 2 hours post-MCAO for rats). Delayed administration beyond this window may not yield significant neuroprotection.

  • Drug Stability and Formulation: Verify the stability of your this compound solution. Improper storage or formulation can lead to degradation of the compound. Prepare fresh solutions for each experiment and refer to the manufacturer's guidelines for storage conditions.

  • Animal Model Variability: The severity of the ischemic insult can vary between animals. Use of methods to monitor cerebral blood flow (e.g., laser Doppler flowmetry) can help ensure consistent and adequate occlusion.

  • Route of Administration: Intravenous administration is commonly used in preclinical studies to ensure rapid and complete bioavailability. If using other routes, consider the pharmacokinetic properties of this compound and potential for first-pass metabolism.

  • Anesthesia: The type of anesthetic used can influence stroke outcome. Be consistent with the anesthetic regimen across all experimental groups.

Q6: My results with this compound are highly variable between individual animals. How can I improve the reproducibility of my experiments?

High variability can obscure true treatment effects. To improve reproducibility:

  • Standardize Surgical Procedures: Ensure that the MCAO surgery is performed consistently by a trained individual. Minor variations in surgical technique can lead to significant differences in infarct size.

  • Blinding and Randomization: Implement blinding (investigators assessing outcomes are unaware of treatment allocation) and randomization (animals are randomly assigned to treatment groups) to minimize bias.

  • Control for Physiological Parameters: Monitor and maintain core body temperature, blood pressure, and blood gases within a physiological range during and after surgery, as these factors can significantly impact stroke outcome.

Drug Formulation and Delivery

Q7: I am having difficulty dissolving this compound for in vivo administration. What solvents or vehicles are recommended?

For intravenous administration in preclinical studies, this compound is often dissolved in a vehicle such as normal saline. It is crucial to consult the manufacturer's data sheet for specific solubility information and recommended vehicles. If solubility issues persist, consider the use of co-solvents or formulation strategies, but be mindful of their potential toxicity and effects on the blood-brain barrier.

Q8: How can I improve the delivery of this compound across the blood-brain barrier (BBB)?

The BBB is a significant challenge for delivering drugs to the brain. While this compound has shown efficacy in preclinical models, strategies to enhance its brain penetration could potentially widen its therapeutic window. Researchers are exploring various drug delivery systems, such as:

  • Nanoparticles: Encapsulating this compound in nanoparticles can potentially improve its stability, circulation time, and ability to cross the BBB.

  • Liposomes: These lipid-based vesicles can be used to carry both hydrophilic and hydrophobic drugs and can be modified to target specific receptors on the BBB.

  • Combination Therapies: Co-administration of this compound with agents that transiently increase BBB permeability could be a potential strategy, though this approach requires careful consideration of potential neurotoxicity.[4]

Adverse Effects

Q9: What are the potential adverse effects of PARP inhibitors that I should monitor in my animal models?

While preclinical stroke studies with this compound have not reported significant adverse effects, data from oncology trials with other PARP inhibitors suggest potential for:

  • Hematological Toxicities: Anemia, neutropenia, and thrombocytopenia are common side effects of some PARP inhibitors.[5] While likely dose-dependent, it is prudent to be aware of these potential effects.

  • Gastrointestinal Issues: Nausea and fatigue have been reported in clinical trials of PARP inhibitors.[6]

Monitoring animal health closely during the experimental period is essential.

Data Presentation

Table 1: Summary of Quantitative Data on this compound (JPI-289) Efficacy in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

ParameterControl GroupThis compound (10 mg/kg) GroupPercent ReductionReference
Infarct Volume (24h post-MCAO) Varies by studySignificantly reduced53%
Apoptotic Cell Count (24h post-MCAO) Varies by studySignificantly reduced56%

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterValueReference
Half-life (t½) 1.4 - 1.5 hours
Oral Bioavailability 65.6%

Experimental Protocols

Key Experiment: Middle Cerebral Artery Occlusion (MCAO) in Rats and this compound Administration

This protocol provides a general framework. Specific details may need to be optimized for individual laboratory conditions and animal strains.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound (JPI-289)

  • Vehicle (e.g., sterile normal saline)

  • Laser Doppler flowmetry probe (recommended)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain body temperature at 37°C.

  • Surgical Procedure (Intraluminal Filament Model):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Place a temporary ligature around the origin of the ECA.

    • Make a small incision in the ECA and insert the 4-0 monofilament suture.

    • Advance the suture into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

    • For transient MCAO, leave the suture in place for the desired occlusion period (e.g., 2 hours).

  • This compound Administration:

    • At the desired time point (e.g., 2 hours after the onset of MCAO), administer this compound (10 mg/kg) or vehicle intravenously (e.g., via the tail vein).

  • Reperfusion (for transient MCAO):

    • After the occlusion period, carefully withdraw the filament to allow reperfusion.

  • Post-operative Care:

    • Suture the incision and allow the animal to recover from anesthesia.

    • Provide supportive care, including access to food and water.

    • Monitor for any adverse effects.

  • Outcome Assessment:

    • At predetermined time points (e.g., 24 hours, 7 days), assess neurological deficits using a standardized scoring system.

    • At the end of the study, euthanize the animals and harvest the brains for infarct volume analysis (e.g., using TTC staining).

Visualizations

Parthanatos_Signaling_Pathway Parthanatos Signaling Pathway in Ischemic Stroke Ischemia Ischemic Insult DNA_Damage DNA Damage Ischemia->DNA_Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Accumulation PAR Polymer Accumulation PARP1_Activation->PAR_Accumulation AIF_Release AIF Release from Mitochondria PAR_Accumulation->AIF_Release AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation DNA_Fragmentation DNA Fragmentation AIF_Translocation->DNA_Fragmentation Cell_Death Neuronal Cell Death (Parthanatos) DNA_Fragmentation->Cell_Death This compound This compound This compound->PARP1_Activation

Caption: this compound inhibits the Parthanatos pathway.

Experimental_Workflow_Amelparib_MCAO Experimental Workflow for this compound in a Rat MCAO Model Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO_Surgery MCAO Surgery (Intraluminal Filament) Animal_Prep->MCAO_Surgery Amelparib_Admin This compound (10 mg/kg) or Vehicle Administration (IV) MCAO_Surgery->Amelparib_Admin 2 hours Reperfusion Reperfusion (Filament Withdrawal) Amelparib_Admin->Reperfusion Post_Op Post-operative Care & Monitoring Reperfusion->Post_Op Neuro_Assess Neurological Assessment (e.g., 24h, 7d) Post_Op->Neuro_Assess Infarct_Analysis Infarct Volume Analysis (e.g., TTC Staining) Neuro_Assess->Infarct_Analysis

Caption: MCAO experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for Lack of Efficacy No_Effect No Neuroprotective Effect Observed Check_Timing Verify Timing of Administration No_Effect->Check_Timing Check_Drug Assess Drug Stability & Formulation No_Effect->Check_Drug Check_Model Evaluate MCAO Model Consistency No_Effect->Check_Model Check_Delivery Confirm Route of Administration & Dose No_Effect->Check_Delivery

References

Technical Support Center: Amelparib Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Amelparib, a poly-ADP-ribose polymerase (PARP) inhibitor. The information provided is based on the established knowledge of the PARP inhibitor class of drugs and is intended to help researchers anticipate and address common pitfalls in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a PARP inhibitor.[1] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3] this compound works through two primary mechanisms:

  • Catalytic Inhibition : this compound competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of other DNA repair proteins to the site of damage.[4]

  • PARP Trapping : this compound traps PARP enzymes on the DNA at the site of the SSB. This PARP-DNA complex is highly cytotoxic as it can stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs).[3][5]

In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[4][6]

Mechanism_of_Action cluster_0 Normal Cell (HR Proficient) cluster_1 HR Deficient Cell (e.g., BRCA1/2 mutant) ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 detected by ber Base Excision Repair (BER) parp1->ber initiates repair1 DNA Repair ber->repair1 leads to ssb2 Single-Strand Break (SSB) This compound This compound ssb2->this compound treated with parp_trapped PARP Trapping This compound->parp_trapped causes dsb Double-Strand Break (DSB) parp_trapped->dsb leads to no_hr Defective Homologous Recombination dsb->no_hr cannot be repaired by apoptosis Cell Death no_hr->apoptosis results in

Figure 1. Mechanism of synthetic lethality induced by this compound in HR deficient cells.

Troubleshooting Guide

Problem: Higher than expected cell viability after this compound treatment.

This is a common issue that can arise from several factors, ranging from experimental setup to biological resistance.

Possible Cause 1: Acquired Resistance

Cells, especially in long-term culture with the drug, can develop resistance. Several mechanisms have been identified for PARP inhibitors:

Resistance MechanismDescription
Restoration of HR Secondary or "reversion" mutations in genes like BRCA1/2 can restore their function, thereby reactivating the homologous recombination pathway.[3][4][7][8]
Changes in PARP1 Point mutations or deletion of the PARP1 gene can reduce PARP trapping, diminishing the cytotoxic effect of the inhibitor.[4]
Replication Fork Protection Mechanisms that stabilize stalled replication forks can prevent their collapse into DSBs, thus conferring resistance.[4][9]
Increased Drug Efflux Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[7]
Suppression of NHEJ Loss of function of key proteins in the non-homologous end joining (NHEJ) pathway, such as 53BP1, can shift the balance towards HR-mediated repair.[6]

Solution:

  • Sequence key HR genes (e.g., BRCA1/2) to check for reversion mutations.

  • Assess PARP1 expression levels via Western blot or qPCR.

  • Measure intracellular drug concentration using techniques like mass spectrometry.

  • Evaluate the expression of drug efflux pumps like P-gp.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Pathways This compound This compound Treatment cell_death Expected Outcome: Cell Death This compound->cell_death in sensitive cells resistance Observed Outcome: Cell Survival (Resistance) This compound->resistance in resistant cells hr_restore Restoration of HR (e.g., BRCA reversion) resistance->hr_restore caused by parp_change Changes in PARP1 (e.g., mutation/deletion) resistance->parp_change caused by fork_stabilize Replication Fork Stabilization resistance->fork_stabilize caused by drug_efflux Increased Drug Efflux (e.g., P-gp overexpression) resistance->drug_efflux caused by

Figure 2. Common resistance pathways to PARP inhibitors like this compound.

Possible Cause 2: Suboptimal Drug Concentration or Inactivity

  • Incorrect Concentration: The calculated IC50 value may vary significantly between cell lines.

  • Drug Degradation: Improper storage or handling can lead to loss of potency.

Solution:

  • Perform a dose-response curve to determine the optimal concentration for your specific cell line (see protocol below).

  • Ensure proper storage of this compound as per the manufacturer's instructions (typically at -20°C or -80°C, protected from light).

  • Prepare fresh drug solutions for each experiment from a validated stock.

Problem: How to determine the optimal concentration of this compound?

Solution: Perform a Cell Viability Assay to Determine the IC50.

The half-maximal inhibitory concentration (IC50) is a critical parameter. A common method is using a resazurin-based assay (like CellTiter-Blue) or an ATP-based assay (like CellTiter-Glo).

Experimental Protocol: Determining this compound IC50 using CellTiter-Glo

Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of media).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM). It's common to use a 10-point, 3-fold dilution series.

    • Add the diluted this compound (or DMSO as a vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the plate for a period relevant to the cell line's doubling time and the drug's mechanism (e.g., 72 to 120 hours).

  • Cell Viability Measurement (CellTiter-Glo):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Additional FAQs

Q2: What are the key cellular markers to confirm this compound's effect?

  • PARylation levels: A successful PARP inhibition should lead to a decrease in PAR levels in the cell, which can be detected by Western blot using an anti-PAR antibody.

  • γH2AX foci: Increased levels of γH2AX, a marker for DNA double-strand breaks, are expected, particularly in HR-deficient cells. This can be visualized by immunofluorescence or quantified by Western blot.

Q3: What are the appropriate controls for an this compound experiment?

  • Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the highest concentration of this compound used.

  • Untreated Control: Cells grown in media alone.

  • Positive Control (for HR deficiency): A known BRCA-mutant cell line that is sensitive to PARP inhibitors.

  • Negative Control (for HR proficiency): A wild-type or BRCA-complemented cell line that is resistant to PARP inhibitors.

By considering these common pitfalls and implementing robust experimental designs, researchers can generate more reliable and reproducible data when working with this compound and other PARP inhibitors.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Amelparib and Other Promising Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective agent Amelparib (also known as JPI-289) with other notable neuroprotective compounds. The information presented is based on available preclinical data and is intended to inform further research and development in the field of neuroprotection.

Introduction to this compound

This compound is a potent, water-soluble inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 is a key mechanism in the cellular response to DNA damage and has been implicated in the pathophysiology of neuronal death in neurodegenerative diseases and ischemic stroke. By inhibiting PARP-1, this compound aims to prevent the depletion of cellular energy stores (NAD+ and ATP) and reduce apoptosis, thereby exerting a neuroprotective effect.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and selected comparator agents from preclinical studies. It is important to note that the majority of the available data comes from rodent models of ischemic stroke. Direct comparative studies across multiple species are limited.

Table 1: Efficacy in Rodent Models of Ischemic Stroke
CompoundSpeciesModelKey Efficacy DataReference
This compound (JPI-289) RattMCAO (2h)- 53% reduction in infarct volume (10 mg/kg, 2h post-MCAO) - 56% reduction in apoptotic cells[1]
RatpMCAO- 16% reduction in infarct volume[1]
Veliparib (ABT-888) MouseICH- Dose-dependent reduction in lesion volume - Improved motor function (5 mg/kg)[2]
Rat & PigCCI- Suppressed microglial activation
Fingolimod (FTY720) MousetMCAO- Reduced infarct size, neurological deficit, and edema[3]
RatFocal Ischemia- Decreased infarct size[3]
N-butylphthalide (NBP) RatMCAO/R- Reduced neurological scores and cerebral infarct areas[4]
MouseTBI- Ameliorated neurological deficits and brain water content
Vinpocetine RatpMCAO- 42% reduction in infarct volume (3 mg/kg)[5]
Human Urinary Kallidinogenase (HUK) RatMCAO- Overall 4.52% reduction in infarct size (meta-analysis)[6]

Note: tMCAO - transient Middle Cerebral Artery Occlusion; pMCAO - permanent Middle Cerebral Artery Occlusion; ICH - Intracerebral Hemorrhage; CCI - Controlled Cortical Impact; TBI - Traumatic Brain Injury.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for this compound)

Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effect of this compound.

Procedure:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: For transient MCAO (tMCAO), the suture is left in place for a predetermined period (e.g., 2 hours) and then withdrawn to allow reperfusion. For permanent MCAO (pMCAO), the suture is left in place permanently.

  • Drug Administration: this compound or vehicle is administered intravenously at the indicated doses and time points relative to the MCAO procedure.

  • Outcome Assessment: At 24 hours or other specified time points post-MCAO, neurological deficit scores are assessed. The animals are then euthanized, and brains are removed for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining and for histological analysis of apoptosis (e.g., TUNEL staining).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound and the comparator neuroprotective agents.

Amelparib_Mechanism cluster_0 Ischemic Cascade cluster_1 This compound Intervention DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation NAD+ Depletion NAD+ Depletion PARP-1 Activation->NAD+ Depletion ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion Cell Death (Apoptosis) Cell Death (Apoptosis) ATP Depletion->Cell Death (Apoptosis) This compound This compound This compound->PARP-1 Activation Inhibits

Caption: this compound's neuroprotective mechanism via PARP-1 inhibition.

Comparator_Mechanisms cluster_Fingolimod Fingolimod cluster_NBP N-butylphthalide (NBP) cluster_Vinpocetine Vinpocetine cluster_HUK Human Urinary Kallidinogenase (HUK) Fingolimod Fingolimod S1P_Receptor S1P Receptor Fingolimod->S1P_Receptor Modulates Lymphocyte_Sequestration Lymphocyte Sequestration S1P_Receptor->Lymphocyte_Sequestration Neuroinflammation Reduced Neuroinflammation Lymphocyte_Sequestration->Neuroinflammation NBP NBP Mitochondrial_Function Mitochondrial Function NBP->Mitochondrial_Function Improves Apoptosis_Inhibition Inhibition of Apoptosis NBP->Apoptosis_Inhibition Oxidative_Stress Reduced Oxidative Stress Mitochondrial_Function->Oxidative_Stress Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits cAMP_cGMP ↑ cAMP/cGMP PDE1->cAMP_cGMP Cerebral_Blood_Flow ↑ Cerebral Blood Flow cAMP_cGMP->Cerebral_Blood_Flow HUK HUK Kallikrein_Kinin_System Kallikrein-Kinin System HUK->Kallikrein_Kinin_System Activates Vasodilation Vasodilation Kallikrein_Kinin_System->Vasodilation Angiogenesis Angiogenesis Kallikrein_Kinin_System->Angiogenesis Neuroprotection Neuroprotection Vasodilation->Neuroprotection Angiogenesis->Neuroprotection

Caption: Mechanisms of action for comparator neuroprotective agents.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a neuroprotective agent like this compound.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Screening cluster_Phase2 Phase 2: In Vivo Model cluster_Phase3 Phase 3: Histological & Molecular Analysis Cell_Culture Neuronal Cell Culture OGD Oxygen-Glucose Deprivation Cell_Culture->OGD Drug_Application This compound Application OGD->Drug_Application Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Application->Viability_Assay Animal_Model Rodent Ischemic Stroke Model (e.g., MCAO) Viability_Assay->Animal_Model Promising results lead to Drug_Administration This compound Administration Animal_Model->Drug_Administration Behavioral_Tests Neurological & Behavioral Assessment Drug_Administration->Behavioral_Tests Infarct_Analysis Infarct Volume Measurement (TTC) Behavioral_Tests->Infarct_Analysis Tissue_Collection Brain Tissue Collection Infarct_Analysis->Tissue_Collection Histology Histology (e.g., H&E, TUNEL) Tissue_Collection->Histology Western_Blot Western Blot (e.g., PARP, Caspase-3) Tissue_Collection->Western_Blot

References

Head-to-Head Comparison: Amelparib vs. Rucaparib in PARP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors: Amelparib (also known as Fluzoparib or SHR-3162) and Rucaparib. Both agents are at the forefront of targeted cancer therapy, exploiting the concept of synthetic lethality in tumors with deficiencies in DNA damage repair mechanisms. This document synthesizes preclinical and clinical data to offer an objective evaluation of their performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.

Mechanism of Action: Targeting the DNA Damage Response

This compound and Rucaparib are potent inhibitors of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these drugs lead to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.

Rucaparib has demonstrated inhibitory activity against PARP-1, PARP-2, and PARP-3.[1][2] Preclinical studies have shown that Fluzoparib (this compound) is a potent inhibitor of PARP1 and PARP2.[3]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_Damage_N Single-Strand Break PARP_N PARP Activation DNA_Damage_N->PARP_N SSB_Repair_N Base Excision Repair PARP_N->SSB_Repair_N Replication_N DNA Replication SSB_Repair_N->Replication_N DSB_N Double-Strand Break Replication_N->DSB_N HR_Repair_N Homologous Recombination DSB_N->HR_Repair_N Cell_Survival_N Cell Survival HR_Repair_N->Cell_Survival_N DNA_Damage_C Single-Strand Break PARP_C PARP DNA_Damage_C->PARP_C SSB_Accumulation_C SSB Accumulation PARP_C->SSB_Accumulation_C Inhibition of Repair PARPi This compound / Rucaparib PARPi->PARP_C Replication_C DNA Replication SSB_Accumulation_C->Replication_C DSB_C Double-Strand Break Replication_C->DSB_C HR_Deficiency_C HR Deficiency (e.g., BRCA mut) DSB_C->HR_Deficiency_C Apoptosis_C Apoptosis HR_Deficiency_C->Apoptosis_C PARP_Activity_Assay Start Start Coat_Plate Coat 96-well plate with histone proteins Start->Coat_Plate Add_Reagents Add PARP enzyme, biotinylated NAD+, and test compound (this compound/Rucaparib) Coat_Plate->Add_Reagents Incubate Incubate to allow PARylation reaction Add_Reagents->Incubate Wash_1 Wash to remove unbound reagents Incubate->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate Add_Strep_HRP->Incubate_2 Wash_2 Wash to remove unbound Streptavidin-HRP Incubate_2->Wash_2 Add_Substrate Add HRP substrate (e.g., TMB) Wash_2->Add_Substrate Measure_Signal Measure colorimetric or luminescent signal Add_Substrate->Measure_Signal Analyze_Data Calculate % inhibition and IC50 Measure_Signal->Analyze_Data Cell_Viability_Assay Start Start Seed_Cells Seed cancer cells (e.g., BRCA-mutant) in a 96-well plate Start->Seed_Cells Allow_Adherence Allow cells to adhere overnight Seed_Cells->Allow_Adherence Add_Inhibitor Add serial dilutions of This compound or Rucaparib Allow_Adherence->Add_Inhibitor Incubate_LongTerm Incubate for an extended period (e.g., 5-7 days) Add_Inhibitor->Incubate_LongTerm Add_MTS_Reagent Add MTS/MTT reagent Incubate_LongTerm->Add_MTS_Reagent Incubate_ShortTerm Incubate for 1-4 hours Add_MTS_Reagent->Incubate_ShortTerm Measure_Absorbance Measure absorbance at the appropriate wavelength Incubate_ShortTerm->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data

References

Comparative Safety Profile of Amelparib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical safety profile of Amelparib (JPI-289) against other established Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support informed research and development decisions.

Executive Summary

This compound (also known as JPI-289) is a potent, orally active, and water-soluble inhibitor of PARP-1, currently under investigation as a potential neuroprotective agent for acute ischemic stroke. While comprehensive preclinical safety data for this compound is not as extensively published as for approved PARP inhibitors, available information points towards a safety profile with some similarities to other drugs in its class, particularly concerning hematological adverse effects. This guide synthesizes the accessible preclinical safety data for this compound and compares it with the known preclinical safety profiles of Olaparib, Niraparib, Rucaparib, and Talazoparib, which are primarily approved for various cancer therapies.

Comparative Preclinical Safety Data

The following tables summarize the available quantitative and qualitative preclinical safety data for this compound and other selected PARP inhibitors. It is important to note that direct cross-comparison is challenging due to variations in experimental designs, species used, and dosing regimens across different studies.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (nM)Cellular PAR Formation IC50 (nM)
This compound (JPI-289) PARP-118.510.7
Olaparib PARP-1, PARP-2~5~1
Niraparib PARP-1, PARP-2~3.8~2.1
Rucaparib PARP-1, PARP-2, PARP-3~1.4~1.5
Talazoparib PARP-1, PARP-2~0.57~1.2

Table 2: Preclinical In Vivo Hematological and General Toxicity

CompoundSpeciesKey Adverse FindingsDose/Exposure Levels
This compound (JPI-289) DogReversible thrombocytopeniaData not publicly available
RatNo significant bodyweight loss in a xenograft model.Data not publicly available
Olaparib Rat, DogMyelosuppression (anemia, neutropenia, thrombocytopenia), gastrointestinal toxicity, lymphoid depletion.Dose-dependent effects observed in repeat-dose toxicity studies.
Niraparib Rat, DogMyelosuppression (thrombocytopenia, anemia, neutropenia), gastrointestinal toxicity, hypertension.Dose-dependent effects observed in repeat-dose toxicity studies.
Rucaparib Rat, DogMyelosuppression (anemia), gastrointestinal toxicity, increased liver enzymes (AST/ALT), increased creatinine.No toxicity observed with rucaparib alone in some mouse studies.
Talazoparib Rat, DogMyelosuppression (pancytopenia), lymphoid depletion, testicular and epididymal degeneration/atrophy, follicular atresia of the ovary.Effects observed at doses ≥0.04 mg/kg/day in rats and ≥0.01 mg/kg/day in dogs.

Table 3: Genotoxicity and Embryo-Fetal Toxicity

CompoundGenotoxicityEmbryo-Fetal Toxicity
This compound (JPI-289) Data not publicly availableData not publicly available
Olaparib Clastogenic in vitro and in vivo.Can cause fetal harm.
Niraparib Clastogenic in vitro and in vivo.Can cause fetal harm.
Rucaparib Clastogenic in vitro.Can cause embryo-fetal toxicity.
Talazoparib Clastogenic in vitro and in vivo.Can cause fetal harm, embryo-fetal death, and fetal malformations in rats.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the safety assessment of PARP inhibitors. These protocols are based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

In Vitro PARP1 Enzyme Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits 50% of the PARP-1 enzymatic activity (IC50).

Methodology:

  • Reagents: Recombinant human PARP-1 enzyme, activated DNA (e.g., calf thymus DNA treated with DNase I), NAD+ (substrate), and a detection system. The detection can be based on various principles, including colorimetric, fluorometric, or chemiluminescent readouts that measure the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).

  • Procedure:

    • A reaction mixture containing the PARP-1 enzyme, activated DNA, and buffer is prepared in a microplate.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the detection reagent is added.

    • The signal is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular PAR Formation Assay

Objective: To assess the ability of the test compound to inhibit PARP activity within intact cells.

Methodology:

  • Cell Culture: A suitable cell line (e.g., a cancer cell line or primary cells) is cultured in a microplate.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound.

    • DNA damage is induced using a genotoxic agent (e.g., hydrogen peroxide or MNNG) to activate PARP.

    • After a short incubation period, cells are fixed and permeabilized.

    • Cellular PAR levels are detected using an anti-PAR antibody followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection (ELISA-based method).

    • Alternatively, immunofluorescence microscopy can be used for visualization and quantification of PAR formation in individual cells.

  • Data Analysis: The signal intensity, which is proportional to the amount of PAR formed, is measured. The IC50 value is calculated as the concentration of the test compound that reduces the PAR signal by 50% compared to the control (genotoxic agent alone).

Repeated-Dose Toxicity Study in Rodents (e.g., Rat)

Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration for 28 or 90 days. This protocol is based on OECD Guidelines for the Testing of Chemicals, Sections 407 and 408.

Methodology:

  • Animals: Young, healthy adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females per group.

  • Study Design:

    • At least three dose groups (low, mid, high) and a vehicle control group.

    • Animals are dosed daily by oral gavage for the duration of the study (28 or 90 days).

    • A satellite group for the high-dose and control groups may be included for a recovery period to assess the reversibility of any observed effects.

  • Observations and Examinations:

    • Clinical Observations: Daily checks for signs of toxicity, and weekly detailed clinical examinations.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and potentially at interim time points) for analysis of a comprehensive panel of parameters (e.g., red and white blood cell counts, platelet counts, liver enzymes, kidney function markers).

    • Urinalysis: Conducted at termination.

    • Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

  • Data Analysis: Statistical analysis is performed to identify any dose-related effects on the measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Signaling Pathways and Experimental Workflows

PARP-Mediated DNA Damage Repair Pathway

The primary mechanism of action of PARP inhibitors involves the disruption of the DNA damage response (DDR) pathway. Specifically, they target the repair of single-strand DNA breaks (SSBs).

DNA_Damage_Response DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Replication_Fork Replication Fork PARP1->Replication_Fork Trapped PARP1 stalls fork Repair_proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_synthesis->Repair_proteins SSB_Repair Single-Strand Break Repair Repair_proteins->SSB_Repair SSB_Repair->Replication_Fork Successful Repair DSB Double-Strand Break (at stalled replication fork) Replication_Fork->DSB Cell_Death Apoptosis / Cell Death DSB->Cell_Death in HR-deficient cells This compound This compound & Other PARP Inhibitors This compound->PARP1 Inhibition & Trapping

Caption: PARP-1's role in DNA repair and its inhibition by this compound.

Off-Target Kinase Inhibition Signaling

Some PARP inhibitors have been shown to have off-target effects on various protein kinases, which may contribute to their toxicity profiles. The differential kinase inhibition profiles can explain some of the variations in adverse events observed among different PARP inhibitors.

Off_Target_Kinase Rucaparib Rucaparib CDK16 CDK16 Rucaparib->CDK16 Inhibition PIM3 PIM3 Rucaparib->PIM3 Inhibition ALK ALK Rucaparib->ALK Inhibition Niraparib Niraparib DYRK1A DYRK1A Niraparib->DYRK1A Inhibition Niraparib->PIM3 Inhibition Olaparib Olaparib Hypertension Hypertension DYRK1A->Hypertension AlteredCellCycle Altered Cell Cycle Regulation CDK16->AlteredCellCycle OtherAEs Other Adverse Events PIM3->OtherAEs ALK->OtherAEs

Caption: Off-target kinase inhibition by some PARP inhibitors.

General Experimental Workflow for Preclinical Safety Assessment

The preclinical safety evaluation of a novel PARP inhibitor like this compound typically follows a structured workflow to meet regulatory requirements (e.g., ICH S9 guidelines).

Preclinical_Safety_Workflow cluster_invitro In Vitro Toxicology cluster_invivo In Vivo Toxicology Enzyme_Assay PARP Enzyme Inhibition Assays Cell_Assay Cellular PAR Formation Assays Enzyme_Assay->Cell_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Assay->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity hERG_Assay hERG Channel Assay Genotoxicity->hERG_Assay Dose_Finding Dose Range-Finding Toxicity Studies hERG_Assay->Dose_Finding Repeat_Dose Repeated-Dose Toxicity Studies (Rodent & Non-rodent) Dose_Finding->Repeat_Dose Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose->Safety_Pharm ADME ADME & Pharmacokinetics Safety_Pharm->ADME IND_Application Investigational New Drug (IND) Application ADME->IND_Application

Caption: A typical preclinical safety assessment workflow for a new drug.

Conclusion

The available preclinical data for this compound (JPI-289) suggests it is a potent PARP-1 inhibitor with a safety profile that includes hematological toxicity, specifically thrombocytopenia, which is a known class effect of PARP inhibitors. However, a comprehensive, direct comparison with other PARP inhibitors is limited by the lack of publicly available, detailed quantitative data from standardized preclinical toxicology studies for this compound. As this compound progresses through further development, the generation and publication of such data will be crucial for a more definitive assessment of its comparative safety. Researchers and drug developers should consider the methodologies and pathways outlined in this guide to inform their own studies and to contextualize emerging data on this compound and other novel PARP inhibitors.

JPI-289 for Long-Term Neurobehavioral Recovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective and neurorestorative agents to improve long-term neurobehavioral recovery following ischemic stroke is a critical area of research. This guide provides a comparative analysis of JPI-289, a novel Poly (ADP-ribose) Polymerase-1 (PARP-1) inhibitor, against other therapeutic alternatives. The information is presented to aid researchers in evaluating the potential of JPI-289 and to inform the design of future preclinical and clinical studies.

Mechanism of Action: JPI-289

JPI-289 is a potent inhibitor of PARP-1, an enzyme that plays a key role in the cellular response to DNA damage. In the context of ischemic stroke, the overactivation of PARP-1 contributes to neuronal cell death through various mechanisms, including apoptosis, necrosis, and neuroinflammation.[1][2][3] By inhibiting PARP-1, JPI-289 aims to mitigate these detrimental effects, thereby preserving neuronal tissue and promoting functional recovery.

The proposed signaling pathway for JPI-289's neuroprotective effect is illustrated below.

JPI289_Pathway cluster_upstream Upstream Events cluster_jpi289 Therapeutic Intervention cluster_downstream Downstream Consequences cluster_recovery Therapeutic Outcome Ischemic Insult Ischemic Insult DNA Damage DNA Damage Ischemic Insult->DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation Cell Death Cell Death PARP-1 Activation->Cell Death Neuroinflammation Neuroinflammation PARP-1 Activation->Neuroinflammation JPI-289 JPI-289 JPI-289->PARP-1 Activation Inhibition Neuroprotection Neuroprotection JPI-289->Neuroprotection Neurobehavioral Deficits Neurobehavioral Deficits Cell Death->Neurobehavioral Deficits Neuroinflammation->Neurobehavioral Deficits Improved Recovery Improved Recovery Neuroprotection->Improved Recovery

JPI-289 Signaling Pathway

Preclinical and Clinical Data Summary

The following tables summarize the available quantitative data for JPI-289 and its alternatives.

Table 1: Preclinical Data in Animal Models of Ischemic Stroke
CompoundAnimal ModelKey Neurobehavioral OutcomeTime PointResultsCitation
JPI-289 Rat (tMCAO)Improved neurological function28 daysSignificant improvement in neurological function compared to control.[2]
JPI-289 Rat (tMCAO)Infarct volume reduction24 hours53% reduction in infarct volume compared to control.[2]
Uric Acid RodentImproved sensorimotor function30 daysMarked improvement in sensorimotor function compared to control.[4][5]
G-CSF Animal modelsImproved neurological deficit and limb placementN/ASignificant improvement in motor impairment.[6]
Table 2: Clinical Data in Human Ischemic Stroke Patients
Compound/TherapyStudy PopulationKey Neurobehavioral OutcomeTime PointResultsCitation
JPI-289 Healthy VolunteersSafety and TolerabilityN/AGenerally safe and well-tolerated in single and multiple ascending doses.[7][8]
Nerinetide Acute Ischemic Stroke PatientsFavorable functional outcome (mRS 0-2)90 daysNo significant difference compared to placebo overall. Potential benefit in patients not receiving alteplase.[9]
Edaravone Atherothrombotic Stroke Patients (≥65 years)Improved Activities of Daily Living (ADL)DischargeAssociated with improved ADL (Adjusted OR: 1.18).[10]
Uric Acid N/AN/AN/APreclinical success suggests readiness for human clinical trials.[4]
Citicoline First-ever Ischemic Stroke PatientsImproved cognitive function (attention, executive function, temporal orientation)12 monthsStatistically significant improvement compared to control.[1][11]
Citicoline First-ever Ischemic Stroke PatientsBetter Quality of Life2 yearsAssociated with a better quality of life.[12]
G-CSF Acute Ischemic Stroke PatientsImproved neurological functioning (NIHSS, EMS, ESS, BI)12 monthsSignificant improvement compared to control group.[13]
Standard of Care (Rehabilitation) Stroke SurvivorsImproved motor function, cognition, and other behaviorsLong-termPlays a significant role in improving outcomes.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of JPI-289 and its alternatives.

Experimental Workflow for Preclinical Neurobehavioral Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of a neuroprotective agent in an animal model of stroke.

Preclinical_Workflow Animal Model Induction Animal Model Induction Baseline Assessment Baseline Assessment Animal Model Induction->Baseline Assessment Pre-treatment Treatment Administration Treatment Administration Long-term Monitoring Long-term Monitoring Treatment Administration->Long-term Monitoring Post-treatment Baseline Assessment->Treatment Administration Endpoint Analysis Endpoint Analysis Long-term Monitoring->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Preclinical Experimental Workflow
Modified Neurological Severity Score (mNSS) Protocol for Rats

The mNSS is a composite scoring system used to evaluate motor, sensory, reflex, and balance deficits in rodent models of stroke.

  • Motor Tests (6 points):

    • Raising the rat by the tail (2 points):

      • 1 point: Flexion of the forelimb.

      • 1 point: Flexion of the hindlimb.

    • Walking on the floor (4 points):

      • 1 point: Circling behavior.

      • 3 points: Based on gait pattern (normal to severe hemiparesis).

  • Sensory Tests (2 points):

    • Placing and proprioceptive tests for visual and tactile stimuli.

  • Beam Balance Tests (6 points):

    • Scored based on the ability to balance on beams of decreasing width.

  • Reflexes and Abnormal Movements (4 points):

    • Pinna reflex, corneal reflex, startle reflex, and evidence of seizures.

A total score of 18 points indicates severe neurological deficit, while a score of 0 indicates normal performance.

Rotarod Test Protocol for Rats

The rotarod test assesses motor coordination and balance.

  • Apparatus: A rotating rod, typically with a non-slip surface. The speed of rotation can be constant or accelerating.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test. They are then placed on the stationary or slowly rotating rod for a set period to acclimate.

  • Testing:

    • The rat is placed on the rotating rod.

    • The rod's speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded.

    • Multiple trials are conducted with inter-trial rest periods.

  • Data Analysis: The average latency to fall across trials is used as the measure of motor coordination.

Cylinder Test Protocol for Rats

The cylinder test evaluates forelimb use asymmetry, which is indicative of unilateral motor deficits.

  • Apparatus: A transparent cylinder, wide enough for the rat to turn around but not so wide that it discourages vertical exploration.

  • Procedure:

    • The rat is placed in the cylinder.

    • The animal's exploratory behavior is recorded for a set duration (e.g., 5 minutes).

    • The number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to support itself against the cylinder wall during vertical exploration is counted.

  • Data Analysis: The percentage of contralateral (to the brain lesion) forelimb use relative to the total number of forelimb placements is calculated to determine the degree of asymmetry.

Comparative Analysis and Future Directions

The available data suggests that JPI-289 holds promise as a neuroprotective agent for ischemic stroke, with preclinical studies demonstrating a reduction in infarct volume and improvement in neurological function. However, a direct comparison with other emerging and established therapies is challenging due to the lack of head-to-head studies and variations in experimental designs and outcome measures.

The logical relationship for evaluating and comparing these neuroprotective agents is outlined in the diagram below.

Comparative_Logic Preclinical Efficacy Preclinical Efficacy Safety & Tolerability Safety & Tolerability Preclinical Efficacy->Safety & Tolerability Clinical Efficacy (Phase II/III) Clinical Efficacy (Phase II/III) Safety & Tolerability->Clinical Efficacy (Phase II/III) Long-term Neurobehavioral Outcome Long-term Neurobehavioral Outcome Clinical Efficacy (Phase II/III)->Long-term Neurobehavioral Outcome Comparative Effectiveness Comparative Effectiveness Long-term Neurobehavioral Outcome->Comparative Effectiveness

Logical Framework for Comparison

Future research should focus on:

  • Long-term preclinical studies of JPI-289: Extending the observation period beyond 28 days in animal models will provide more robust data on its long-term efficacy.

  • Direct comparative studies: Head-to-head preclinical and, eventually, clinical trials comparing JPI-289 with other promising agents like uric acid and citicoline are needed.

  • Standardized outcome measures: The use of consistent and comprehensive neurobehavioral assessment batteries across studies will facilitate more meaningful comparisons.

References

Safety Operating Guide

Navigating the Safe Disposal of Amelparib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Chemical and Physical Properties of Amelparib

Understanding the properties of this compound is the first step toward its safe handling and disposal. This table summarizes key data points for the compound.

PropertyValue
Molecular FormulaC₁₉H₂₅N₃O₃[1][4]
Molecular Weight343.42 g/mol [1][4][5]
CAS Number1227156-72-0[1][2]
AppearancePowder[5]
Storage (Powder)-20°C for 3 years[5]
Storage (in solvent)-80°C for 1 year[5]

Procedural Guidance for this compound Disposal

Given the potent biological activity of this compound as a PARP-1 inhibitor, it should be treated as a hazardous chemical waste.[1][2][3] The following step-by-step protocol outlines the recommended procedure for its disposal.

Experimental Protocol: this compound Waste Segregation and Collection

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and empty containers, in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and rinsates, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

  • Storage: Store the hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed hazardous waste disposal service.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or as recommended by your institution's safety office). Collect the rinsate as hazardous liquid waste. After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]

  • Spill Management: In the event of a spill, contain the spill using an appropriate absorbent material. Collect the contaminated absorbent material and dispose of it as solid hazardous waste.

Note: It is imperative to consult and adhere to your institution's specific hazardous waste management policies and local, state, and federal regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_start Start: this compound Waste Generation cluster_ppe Step 1: Safety First cluster_segregation Step 2: Waste Segregation cluster_collection Step 3: Waste Collection cluster_storage Step 4: Storage & Disposal start Generate this compound Waste (Solid or Liquid) ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, plasticware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general guidelines and consulting with institutional safety protocols, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for Amelparib

Author: BenchChem Technical Support Team. Date: November 2025

Amelparib is a potent, orally active, and water-soluble inhibitor of PARP-1.[1][2][3] As with many potent research compounds, particularly those classified as cytotoxic or hazardous drugs, stringent adherence to safety protocols is paramount to protect researchers and laboratory personnel from potential exposure. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidelines are based on best practices for handling potent and cytotoxic compounds in a laboratory setting.[4][5][6][7][8]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][9] Below is a summary of recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesTwo pairs of chemotherapy-rated nitrile gloves are recommended. Change gloves immediately if contaminated.[10]
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[10]
Eye Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side shields are mandatory to protect from splashes.
Face Protection Face ShieldA face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.[6][11]
Respiratory Protection N95 Respirator or HigherA fit-tested N95 respirator or a higher level of respiratory protection may be necessary when handling the powdered form of the compound or when there is a risk of aerosol generation.[6]
Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of this compound is crucial to maintain a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store this compound in a clearly labeled, designated, and secure area, away from incompatible materials.

  • Follow the manufacturer's recommendations for storage temperature.[1]

Preparation and Handling:

  • All handling of this compound, especially the powdered form, should be conducted in a designated containment device, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Utilize disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.[5]

  • Employ "safe handling" techniques, such as using Luer-Lok syringes and avoiding activities that could generate aerosols.[5]

Decontamination and Cleaning:

  • At the end of each procedure, decontaminate all surfaces and equipment.

  • Use a suitable deactivating agent or a detergent and water solution for cleaning.[4]

  • All cleaning materials should be disposed of as hazardous waste.

Spill Management:

  • A spill kit specifically for cytotoxic drugs should be readily available.[4]

  • In the event of a spill, evacuate the area and follow established spill cleanup procedures.

  • Personnel involved in the cleanup must wear appropriate PPE.

Waste Disposal:

  • All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be disposed of as cytotoxic or hazardous waste.

  • Use designated, leak-proof, and clearly labeled waste containers.

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in Containment Device A->B C Weigh/Reconstitute this compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces & Equipment D->E F Segregate & Label Hazardous Waste E->F G Doff PPE in Designated Area F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.